6-Bromo-4-Methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZOKLNGXQIFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653673 | |
| Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-36-8 | |
| Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1095010-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry. First discovered in coal tar in 1834, its derivatives have become foundational components in a vast array of therapeutic agents. The introduction of specific substituents onto this core structure allows for the fine-tuning of pharmacological activity, leading to potent drugs for treating malaria (Chloroquine), cancer, and bacterial infections (Fluoroquinolones).
This compound is a highly functionalized derivative of significant interest. The bromine atom at the 6-position offers a site for further synthetic modification, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening. The 4-methyl and 3-carboxylic acid groups are crucial pharmacophoric elements found in numerous biologically active quinolines, with the carboxylate often forming key interactions, such as salt bridges or hydrogen bonds, with biological targets like the enzyme Dihydroorotate Dehydrogenase (DHODH).[1] This guide provides a detailed exploration of the most effective and scientifically robust pathways for the synthesis of this valuable compound, focusing on the underlying mechanisms and practical experimental considerations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing a synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursor molecules that are either commercially available or readily synthesized. For this compound, two primary disconnections of the quinoline core lead to two powerful and well-established name reactions: the Pfitzinger Synthesis and the Friedländer Synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: The Pfitzinger Quinoline Synthesis
The Pfitzinger reaction is a cornerstone for preparing quinoline-4-carboxylic acids.[2] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This pathway is highly convergent and directly installs the required carboxylic acid functionality.
Mechanism and Rationale
The reaction is initiated by the base-catalyzed hydrolysis of 5-bromoisatin to open the lactam ring, forming the corresponding isatic acid salt. This intermediate then undergoes condensation with the enolate of ethyl acetoacetate. The subsequent intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring system.
Caption: Key stages of the Pfitzinger synthesis pathway.
Experimental Protocol: Pfitzinger Synthesis
This protocol describes a robust method for synthesizing the target compound.
Materials:
-
5-Bromoisatin
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (2.0 eq) in a 1:1 mixture of ethanol and water.
-
Isatin Ring Opening: Add 5-bromoisatin (1.0 eq) to the basic solution and heat the mixture to reflux for 30 minutes. This step facilitates the hydrolytic opening of the isatin lactam ring to form the potassium salt of 5-bromoisatic acid.
-
Condensation: To the refluxing solution, add ethyl acetoacetate (1.2 eq) dropwise over 15 minutes. The color of the reaction mixture will typically darken.
-
Cyclization and Saponification: Continue to heat the mixture at reflux for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During this extended reflux, the initial condensation product cyclizes, dehydrates, and the ethyl ester at the 3-position is saponified to the carboxylate salt.
-
Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a beaker and cool further in an ice bath. Slowly acidify the mixture to a pH of ~2-3 with concentrated HCl. This protonates the carboxylate, causing the product to precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield this compound as a solid.
Pathway 2: The Friedländer Synthesis
The Friedländer synthesis is another powerful method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either acid or base.[3][4][5]
Mechanism and Rationale
For the target molecule, the ideal starting materials are 2-amino-5-bromoacetophenone and an active methylene compound like diethyl malonate or ethyl acetoacetate. The mechanism proceeds via an initial aldol-type condensation between the two carbonyl components, followed by dehydration. The resulting intermediate then undergoes an intramolecular condensation between the aniline nitrogen and the remaining carbonyl group, which, after a final dehydration step, yields the fully aromatic quinoline ring.[3] Using diethyl malonate directly would yield an ester at the 3-position, which requires a subsequent hydrolysis step.
Caption: Workflow for the Friedländer synthesis and subsequent hydrolysis.
Experimental Protocol: Friedländer Synthesis
Materials:
-
2-Amino-5-bromoacetophenone
-
Diethyl malonate
-
p-Toluenesulfonic acid (PTSA) or Iodine (as catalyst)[3]
-
Toluene or other high-boiling solvent
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) / Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure: Step 1: Cyclocondensation
-
Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add 2-amino-5-bromoacetophenone (1.0 eq), diethyl malonate (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.1 eq), and toluene.
-
Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.
-
Isolation of Ester: Once the reaction is complete (typically 4-8 hours), cool the mixture. Remove the toluene under reduced pressure. The crude residue, containing Ethyl 6-Bromo-4-methylquinoline-3-carboxylate, can be purified by column chromatography or carried directly to the next step.
Step 2: Saponification
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the ester.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of ~2-3.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol to obtain the pure this compound.
Data Summary and Comparison
The choice between the Pfitzinger and Friedländer pathways often depends on the availability and cost of the starting materials. Both methods are robust and can be optimized for high yields.
| Parameter | Pfitzinger Synthesis | Friedländer Synthesis |
| Primary Reactants | 5-Bromoisatin, Ethyl acetoacetate | 2-Amino-5-bromoacetophenone, Diethyl malonate |
| Key Transformation | Base-catalyzed condensation/cyclization | Acid-catalyzed condensation/cyclization |
| Number of Steps | Typically one pot to the final acid | Two distinct steps (cyclization, then hydrolysis) |
| Key Intermediate | Isatic acid salt | Quinoline-3-carboxylate ester |
| Advantages | Direct formation of the carboxylic acid. | Milder initial reaction conditions may be possible. |
| Challenges | Requires synthesis of 5-bromoisatin if not available. | Requires synthesis of the aminoketone. |
Conclusion
The synthesis of this compound is effectively achieved through well-established synthetic routes in heterocyclic chemistry. The Pfitzinger synthesis offers a highly efficient, one-pot approach directly yielding the target carboxylic acid from 5-bromoisatin. The Friedländer synthesis provides a reliable two-step alternative, proceeding through a stable carboxylate ester intermediate. The selection of the optimal pathway by a research or development team will ultimately be guided by factors such as starting material accessibility, scalability, and overall cost-effectiveness. Both methods underscore the versatility of classic name reactions in constructing complex, functionalized scaffolds for modern chemical and pharmaceutical research.
References
-
Title: Friedländer synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Friedlander synthesis of quinoline derivatives Source: ResearchGate URL: [Link]
-
Title: The Friedländer Synthesis of Quinolines Source: Organic Reactions URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health URL: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
physicochemical properties of 6-Bromo-4-Methylquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
Introduction
This compound is a halogenated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a critical pharmacophore in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom at the C6 position, a methyl group at C4, and a carboxylic acid at C3 creates a unique electronic and steric profile, making it a valuable intermediate for chemical synthesis and a candidate for biological screening. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation or salt formation, influencing solubility and pharmacokinetic properties.
This guide provides a comprehensive overview of the known and predicted . Due to the limited availability of experimental data in public literature for this specific molecule, this document integrates computational predictions with established, field-proven methodologies for its empirical characterization. We will detail the standard analytical workflows required to validate these properties, offering a robust framework for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Structure
The foundational step in any physicochemical analysis is the unambiguous identification of the molecular structure.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₈BrNO₂[1]
-
SMILES: CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br[1]
-
InChI: InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15)[1]
Computed Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial estimates for a compound's properties. The following data has been derived from predictive algorithms and provides a baseline for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 266.09 g/mol | Calculated |
| Monoisotopic Mass | 264.97385 Da | PubChemLite[1] |
| XlogP | 2.8 | PubChemLite (Predicted)[1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
Methodologies for Experimental Characterization
To rigorously define the physicochemical profile of this compound, a series of standardized analytical experiments are required. The following protocols represent the gold-standard approach for obtaining reliable empirical data.
Determination of Melting Point
Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting point suggests a highly pure crystalline solid, whereas a broad melting range often indicates the presence of impurities which disrupt the crystal lattice.
Experimental Protocol (Capillary Method):
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the crystalline solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute for a preliminary rapid scan.
-
Observe the approximate melting range.
-
Allow the apparatus to cool significantly.
-
Prepare a new sample and heat rapidly to about 20 °C below the previously observed melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Solubility Assessment
Causality: Solubility is a paramount property in drug development, directly impacting bioavailability and formulation. Assessing solubility in a range of aqueous and organic solvents provides insight into the compound's polarity and potential for formulation in different delivery vehicles.
Experimental Protocol (Thermodynamic Solubility):
-
Add a pre-weighed excess of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) in a glass vial.
-
Seal the vial and agitate the suspension at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for the presence of undissolved solid.
-
Filter the suspension through a 0.45 µm filter to remove any solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility in that solvent. For similar compounds, solubility is often limited in water but higher in polar organic solvents like DMSO.[2][3]
Acidity Constant (pKa) Determination
Causality: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, two key ionizable groups exist: the carboxylic acid (acidic) and the quinoline nitrogen (basic). The ionization state profoundly affects solubility, membrane permeability, and receptor binding. The carboxylic acid pKa is expected to be in the range of 3-5, while the quinoline nitrogen pKa is typically lower than that of pyridine due to the fused benzene ring.[2][4][5]
Experimental Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa of the carboxylic acid.
-
In a separate experiment, titrate a solution of the compound with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the quinoline nitrogen.
-
Record the pH value after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Analytical Characterization Workflow
A comprehensive analytical workflow is essential for confirming the structure and purity of a newly synthesized or acquired batch of the compound.
Spectroscopic and Chromatographic Analysis
A. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology: Electrospray Ionization (ESI) is the preferred method. In positive ion mode ([M+H]⁺), the expected m/z would be approximately 265.9811 and 267.9791, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₈BrNO₂) to within 5 ppm accuracy.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide definitive structural confirmation.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the proton at the C2 or C5 position, a singlet for the methyl group (likely around 2.5 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: The spectrum would display 11 distinct carbon signals, including signals for the carboxyl carbon (~165-175 ppm), the methyl carbon (~20 ppm), and the carbons of the aromatic rings, including the carbon atom attached to the bromine.
C. Infrared (IR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Expected Peaks:
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the quinoline aromatic system in the 1450-1600 cm⁻¹ region.
-
A C-Br stretch, which would appear in the fingerprint region (< 700 cm⁻¹).
-
D. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Methodology: A reverse-phase HPLC method is appropriate for this type of molecule.[6]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV spectrophotometer, monitoring at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 320 nm).
-
Output: Purity is reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Conclusion
While experimental data for this compound remains scarce in the public domain, this guide establishes a comprehensive framework for its complete physicochemical characterization. The provided computational data serves as a reliable starting point for analysis. By employing the detailed experimental protocols for determining melting point, solubility, pKa, and spectroscopic identity, researchers can generate the robust data package necessary for advancing this compound in synthesis programs or drug discovery pipelines. The self-validating nature of this multi-faceted analytical approach ensures the highest degree of scientific integrity and provides the authoritative grounding required for critical research and development decisions.
References
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
-
PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Alchemist-chem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China. Available from: [Link]
-
PubChemLite. This compound (C11H8BrNO2). Available from: [Link]
-
PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
PubChemLite. 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Available from: [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]
-
ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
Sources
- 1. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China | CAS 886364-77-6 | Specifications, Applications, Safety Data [quinoline-thiophene.com]
- 3. selleckchem.com [selleckchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 6-Bromo-4-Methylquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of a specific, promising derivative: 6-Bromo-4-Methylquinoline-3-carboxylic acid. While this compound is a relatively niche molecule without a dedicated CAS number found in major databases, its structural motifs—the quinoline core, the bromine substituent, and the carboxylic acid group—suggest significant, unexplored potential in drug discovery. This document synthesizes information on its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules. Particular attention is given to its potential as an inhibitor of key enzymes such as Prostaglandin F2α Synthase and Dihydroorotate Dehydrogenase (DHODH).
Introduction: The Quinoline-3-Carboxylic Acid Scaffold
The quinoline ring system, consisting of a fused benzene and pyridine ring, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities. The introduction of a carboxylic acid at the 3-position and other substituents on the carbocyclic ring creates a pharmacophore that is central to many antibacterial agents (e.g., quinolone antibiotics) and compounds targeting various enzymes and receptors. The bromine atom at the 6-position often enhances binding affinity and modulates the electronic properties of the molecule, while the methyl group at the 4-position can provide steric bulk and influence the compound's metabolic stability and binding orientation. This guide focuses on the unique combination of these features in this compound, postulating its value as a lead compound for further investigation.
Physicochemical and Structural Profile
A precise CAS number for this compound is not readily found in prominent chemical databases, suggesting it is a novel or less-common research compound. However, its structural identity can be clearly defined. In contrast, the related compound, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, is well-documented with CAS Number 98948-95-9.[1][2]
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈BrNO₂ |
| SMILES | Cc1c(c(nc2cc(Br)ccc12)C(=O)O) |
| InChI Key | JWZOKLNGXQIFLK-UHFFFAOYSA-N |
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 266.09 g/mol | Calculated |
| Monoisotopic Mass | 264.974 g/mol | Predicted |
| XLogP3 | 2.5 - 2.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Form | Solid (Predicted) | [2] |
Synthesis and Mechanistic Insights
While a specific, published synthesis for this compound is not available, a highly plausible and efficient route can be designed based on the well-established Gould-Jacobs reaction.[3][4][5][6] This method is ideal for constructing the quinoline core with the desired substitution pattern.
The reaction proceeds in two key stages:
-
Condensation: 4-bromoaniline is reacted with a suitable β-ketoester, in this case, ethyl 2-methylacetoacetate. This step involves a nucleophilic attack of the aniline nitrogen onto the keto-group of the ester, followed by dehydration to form an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (typically in a high-boiling point solvent like diphenyl ether), followed by tautomerization to yield the aromatic quinoline ring system. Subsequent hydrolysis of the ethyl ester under basic conditions affords the final carboxylic acid product.
Proposed Synthetic Workflow
Caption: Proposed Gould-Jacobs synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)but-2-enoate (Intermediate C)
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-bromoaniline (1.0 eq), ethyl 2-methylacetoacetate (1.1 eq), and toluene (approx. 0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and continue until water evolution ceases.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine can often be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound (Product G)
-
Add the crude enamine intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring the reaction by TLC.[7]
-
Cool the mixture to room temperature and dilute with hexane to precipitate the crude quinoline ester. Filter and wash the solid with hexane.
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Biological and Pharmacological Context
The structural features of this compound suggest its potential as an inhibitor for several important biological targets.
Potential as a Prostaglandin F2α Synthase Inhibitor
Prostaglandin F2α (PGF2α) is a lipid compound involved in inflammation, smooth muscle contraction, and pain signaling.[8][9] Its synthesis from Prostaglandin H2 is catalyzed by Prostaglandin F synthase (PGFS), an enzyme from the aldo-keto reductase family.[10][11] Inhibition of this pathway is a promising strategy for developing novel anti-inflammatory and analgesic drugs.[8] Recent computational studies on 6-bromo-3-methylquinoline analogues have highlighted their potential as PGF2α inhibitors, suggesting that the 6-bromoquinoline core is a viable scaffold for targeting PGFS. The 4-methyl-3-carboxylic acid substitution pattern of the title compound could offer a unique binding mode within the enzyme's active site, warranting further investigation.
Potential as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[12] Consequently, DHODH is a validated target for anticancer and autoimmune therapies.[13][14] Extensive research has shown that quinoline derivatives, particularly those bearing a carboxylic acid group, are potent inhibitors of human DHODH (hDHODH).[13][15][16] Structure-activity relationship (SAR) studies have specifically indicated that a bromine atom on the quinoline ring is beneficial for potency against hDHODH.[13][15] Given that this compound possesses both the key carboxylic acid pharmacophore and the beneficial bromine substituent, it stands as a strong candidate for evaluation as a novel hDHODH inhibitor.
Drug Discovery and Evaluation Workflow
The exploration of this compound as a therapeutic agent would follow a standard preclinical drug discovery workflow.
Caption: A typical workflow for evaluating the therapeutic potential.
Conclusion and Future Directions
This compound is a structurally compelling molecule that, despite its current obscurity, holds considerable promise for medicinal chemistry and drug development. Its synthesis is achievable through well-understood and robust chemical reactions like the Gould-Jacobs synthesis. Based on compelling evidence from structurally related analogues, this compound is a prime candidate for investigation as an inhibitor of Prostaglandin F2α Synthase and Dihydroorotate Dehydrogenase. Future research should focus on the definitive synthesis and characterization of this compound, followed by rigorous in vitro screening against these targets to validate its therapeutic potential. Subsequent lead optimization and preclinical evaluation could pave the way for a new class of anti-inflammatory or anticancer agents.
References
-
Wang, J., Diao, Y., Zhu, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7, 933-939. Available at: [Link]
-
RSC Publishing. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
East China Normal University. (n.d.). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. Available at: [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
-
Biotage. (n.d.). AN056 Gould Jacobs Quinoline forming reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]
-
Patsnap Synapse. (2024). What are PGF2α antagonists and how do they work? Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin. Available at: [Link]
-
PubMed. (n.d.). Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin F synthase. Available at: [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Available at: [Link]
-
LookChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China. Available at: [Link]
-
PubChemLite. (n.d.). 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]
Sources
- 1. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9 [sigmaaldrich.com]
- 3. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 4. iipseries.org [iipseries.org]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 9. Prostaglandin - Wikipedia [en.wikipedia.org]
- 10. Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 6-Bromo-4-Methylquinoline-3-carboxylic acid. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust theoretical framework based on its physicochemical properties and structural attributes. We predict its solubility behavior across different solvent classes and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This document is intended for researchers, chemists, and formulation scientists, empowering them to make informed decisions in solvent selection and process development.
Introduction to this compound and the Imperative of Solubility
This compound is a substituted heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimalarials and antibacterials.[1][2] The specific substitutions on this molecule—a bromine atom, a methyl group, and a carboxylic acid—create a unique combination of lipophilic and hydrophilic characteristics that directly govern its behavior in solution.
Understanding and quantifying the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development.[3] Key processes where solubility data is indispensable include:
-
Reaction Chemistry: Selecting a suitable solvent that can dissolve reactants to an effective concentration is fundamental for reaction kinetics and yield.
-
Crystallization and Purification: The choice of solvent system is paramount for controlling crystallization, isolating the desired polymorph, and removing impurities.[4]
-
Formulation Development: For a drug to be effective, it must be formulated in a delivery system. Solubility in various excipients and solvents dictates the feasibility of developing oral, topical, or parenteral dosage forms.[5]
-
Pharmacokinetic Profiling: Solubility is a key determinant of a drug's dissolution rate and subsequent absorption and bioavailability (ADMET properties).[6]
This guide will first deconstruct the molecule's structure to predict its solubility, then provide the practical methodology to confirm these predictions experimentally.
Physicochemical & Structural Analysis
To predict how this compound will dissolve, we must first understand its inherent chemical properties. The molecule's structure is a careful balance of competing forces, as illustrated below.

The key functional groups that dictate its solubility are:
-
Quinoline Ring System: A large, aromatic, and largely non-polar scaffold.
-
Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and is a primary driver for interaction with polar solvents.
-
Bromo (-Br) Group: An electron-withdrawing group that increases the molecular weight and contributes to lipophilicity.
-
Methyl (-CH₃) Group: A small, non-polar alkyl group that enhances lipophilicity.
Table 1: Predicted Physicochemical Properties and Comparison with an Analog
| Property | This compound (Target) | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analog)[7] | Rationale for Difference |
| Molecular Formula | C₁₁H₈BrNO₂ | C₁₀H₆BrNO₃ | Addition of a CH₂ unit, removal of an Oxygen. |
| Molecular Weight | ~282.1 g/mol | 268.06 g/mol | Higher due to the methyl group vs. hydroxyl. |
| Predicted XLogP3 * | ~3.0 - 3.5 | 2.5 | The replacement of a polar -OH group with a non-polar -CH₃ group significantly increases lipophilicity (higher logP). |
| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and -OH) | Removal of the phenolic hydroxyl group. |
| Hydrogen Bond Acceptors | 3 (from -COOH and N) | 4 (from -COOH, -OH, and N) | Removal of the hydroxyl oxygen. |
*XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipophilicity and lower water solubility. The value for the target compound is an educated estimate based on structural comparison.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[8][9] this compound is an amphiphilic molecule, possessing both polar and non-polar regions. Its solubility will therefore be a matter of competition between these regions and their affinity for the solvent.
Based on this analysis, we can predict the following solubility profile:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar carboxylic acid group, while their organic nature can accommodate the non-polar quinoline ring.
-
Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and other alcohols. These solvents can act as both hydrogen bond donors and acceptors, interacting well with the carboxylic acid. However, the large non-polar backbone of the molecule may limit the overall solubility compared to in DMSO.
-
Low to Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF) and Acetone.
-
Poor to Insoluble: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. These solvents lack the ability to form hydrogen bonds or strong dipole-dipole interactions, making them poor at solvating the highly polar carboxylic acid group. The energetic penalty of breaking the strong intermolecular hydrogen bonds of the solute's crystal lattice would not be compensated by weak van der Waals interactions with the solvent.[10]
Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask method.[11] It is a reliable and robust technique that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid in the solution becomes constant). After separating the undissolved solid, the concentration of the solute in the clear, saturated supernatant is measured analytically.
Materials & Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, THF, Acetonitrile, Toluene, Hexane)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid to 2 mL of each solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A 24-hour period is common for initial assessment, with some compounds requiring 48-72 hours to reach full equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. Then, separate the solid from the liquid. The preferred method is centrifugation at high speed, followed by careful withdrawal of the supernatant.
-
Filtration: Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Express the final result in units such as mg/mL or mol/L.
Practical Implications & Solvent Selection
The theoretical and experimental solubility data guide critical decisions in the laboratory:
-
For Synthesis: If the compound is a product, a solvent with moderate solubility at high temperatures but lower solubility at room temperature would be ideal for recrystallization. Based on our predictions, a mixed solvent system like ethanol/water might be effective.
-
For Purification (Chromatography): A solvent that provides good solubility but also allows for interaction with the stationary phase is needed. A mixture of a non-polar solvent (like hexane or toluene) with a more polar modifier (like ethyl acetate or ethanol) is common.
-
For Formulation (e.g., for in-vitro assays): DMSO is a common choice for creating high-concentration stock solutions due to its powerful solvating ability for a wide range of organic molecules.[13] These stock solutions are then diluted into aqueous buffers for biological testing.
Conclusion
While a definitive, published table of solubility data for this compound remains elusive, a thorough analysis of its molecular structure provides a strong predictive framework. The molecule's amphiphilic nature, with a dominant polar carboxylic acid group and a large lipophilic quinoline backbone, suggests high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in alcohols, and poor solubility in non-polar hydrocarbons. This guide provides not only this expert theoretical assessment but also the detailed, practical methodology required for any researcher to generate high-quality, reliable experimental data. By following the outlined Shake-Flask protocol, scientists can obtain the precise solubility values needed to accelerate their research and development efforts.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.
-
Palmer, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19723. Available from: [Link]
- Musil, P., et al. (2014). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Molecules, 19(6), 7625-7643.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]
-
Skałba, P., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 693203, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]
-
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]
-
Wikipedia. Quinoline. Available from: [Link]
-
Chemistry LibreTexts. Solubility and Polarity. Available from: [Link]
-
YouTube. How Does Solvent Polarity Impact Compound Solubility? Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018911, 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Available from: [Link]
-
University of Calgary. Solubility of Organic Compounds. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12475362, 6-Bromo-4-methylquinoline. Available from: [Link]
-
Homework.Study.com. How does polarity affect solubility? Available from: [Link]
-
Wikipedia. Organic chemistry. Available from: [Link]
-
University of Calgary. Solubility of Organic Compounds. Available from: [Link]
Sources
- 1. science24.com [science24.com]
- 2. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | C18H14BrNO3 | CID 1018911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-4-Methylquinoline-3-carboxylic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals focused on the structural elucidation of novel quinoline derivatives. While a solved crystal structure for this compound is not currently in the public domain, this document outlines a robust, first-principles approach to its synthesis, crystallization, and definitive analysis by single-crystal X-ray diffraction (SCXRD). The protocols and predictive analyses herein are grounded in established chemical literature and data from structurally analogous compounds.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitutions on the quinoline core, such as the bromine atom and carboxylic acid group in this compound, are critical for fine-tuning its physicochemical properties and biological target interactions. The bromine atom, for instance, can participate in halogen bonding, potentially enhancing binding affinity to target proteins.
Determining the precise three-dimensional atomic arrangement through crystal structure analysis is paramount. It provides unequivocal proof of molecular identity, reveals the conformational preferences of the molecule, and, most importantly, elucidates the complex network of intermolecular interactions that govern the material's solid-state properties. This knowledge is indispensable for rational drug design, polymorphism screening, and understanding structure-activity relationships (SAR).
PART I: Synthesis and Single-Crystal Growth
Proposed Synthesis Pathway
A reliable method for synthesizing the target compound is a modified Gould-Jacobs reaction. This approach involves the condensation of an aniline derivative with a diethyl malonate derivative, followed by a thermal cyclization to form the quinoline core.
A plausible synthetic route starts from 4-bromoaniline, which is reacted with diethyl 2-(ethoxymethylene)malonate or a similar reagent, followed by cyclization and subsequent functionalization to yield the target carboxylic acid. A related synthesis for 6-bromo-4-oxo-4H-quinoline has been successfully demonstrated, providing a strong foundation for this proposed pathway.[2]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis. The molecule's combination of a planar aromatic system, a polar carboxylic acid group, and a nonpolar methyl group requires a systematic screening of solvents and conditions.
1. Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A systematic screening process is essential.
| Solvent Class | Examples | Rationale & Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for dissolving the polar carboxylic acid group. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can offer a different polarity profile. |
| Esters | Ethyl Acetate | Often a good starting point for moderately polar compounds. |
| Aromatic | Toluene, Xylene | May promote π-π stacking interactions. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Useful for their hydrogen bond accepting capabilities. |
| Amides | N,N-Dimethylformamide (DMF) | High boiling point, use when other solvents fail. Can be difficult to remove. |
| Binary Systems | Dichloromethane/Hexane, Ethanol/Water | A "good" solvent combined with a "poor" anti-solvent allows for fine-tuned control over supersaturation. |
2. Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove dust and particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm pierced with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Slow Cooling:
-
Create a saturated solution in a suitable solvent at an elevated temperature.
-
Ensure all solid material has dissolved completely.
-
Allow the solution to cool to room temperature very slowly. A Dewar flask filled with hot water can be used to achieve a slow cooling rate.
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize crystal yield.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (anti-solvent).
-
Sitting Drop: A drop of the sample solution is mixed with the reservoir solution on a post in the middle of a sealed well.
-
In both methods, the vapor of the more volatile solvent in the drop slowly diffuses into the reservoir, gradually increasing the solute concentration and inducing crystallization.
-
PART II: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the gold standard for determining the atomic-level three-dimensional structure of a crystalline material.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SCXRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It should be free of cracks and defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffraction spots are recorded.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and space group. The intensities of each reflection are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.
-
Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine).
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a full-matrix least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
PART III: Anticipated Crystal Structure and Intermolecular Interactions
Based on the known crystal-packing motifs of quinolines and carboxylic acids, we can predict the key structural features of this compound.
Anticipated Crystallographic Data
The presence of a center of inversion is likely, given the potential for centrosymmetric hydrogen-bonded dimers.
| Parameter | Anticipated Value | Justification |
| Crystal System | Monoclinic or Orthorhombic | Common for planar organic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules that form inversion dimers. |
| Z (Molecules/Unit Cell) | 4 (for P2₁/c) or 2 (for P-1) | Consistent with common packing arrangements. |
| Key Interactions | H-Bonding, Halogen Bonding, π-π Stacking | Driven by the carboxylic acid, bromine, and quinoline functionalities. |
Predicted Supramolecular Assembly
The crystal packing will be a delicate balance of several intermolecular forces:
-
Carboxylic Acid Dimerization: The most dominant interaction is expected to be the formation of a robust, centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two molecules. This forms a classic R²₂(8) graph set motif.
-
π-π Stacking: The planar quinoline rings are likely to stack in an offset or slipped-parallel fashion to minimize electrostatic repulsion while maximizing van der Waals interactions.
-
Halogen Bonding: The bromine atom at the 6-position is an electron-deficient region (a σ-hole) and can act as a halogen bond donor, potentially forming interactions with the oxygen atoms of the carboxylic acid or the nitrogen of an adjacent quinoline ring (Br···O or Br···N).
Caption: Predicted network of key intermolecular interactions.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous pathway for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The anticipated structural analysis, focusing on the interplay of hydrogen bonding, halogen bonding, and π-π stacking, will provide critical insights into the solid-state behavior of this compound. Such fundamental knowledge is a cornerstone of modern materials science and rational drug design, enabling the development of novel therapeutics with enhanced efficacy and optimized physicochemical properties.
References
- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
-
Martínez, R., Toscano, R. A., & Lingaza, J. E. (1992). Crystal structure of benzo[h]quinoline-3-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 48(9), 1633-1635. Retrieved from [Link]
-
Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Potential Biological Activities of 6-Bromo-4-Methylquinoline-3-carboxylic Acid Derivatives
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of quinoline-3-carboxylic acid, in particular, have been extensively investigated for their pharmacological potential. This technical guide provides a comprehensive overview of 6-Bromo-4-Methylquinoline-3-carboxylic acid derivatives, a specific subclass with significant therapeutic promise. While direct experimental data on this exact substitution pattern is emerging, this document synthesizes information from structurally related analogs to forecast its biological profile. We will explore rational synthetic routes, delve into the predicted antimicrobial and anticancer activities based on established structure-activity relationships, and provide detailed, field-proven protocols for the validation of these properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, an annulation of a benzene and a pyridine ring, is a prominent heterocyclic motif found in natural products and synthetic pharmaceuticals.[1] The addition of a carboxylic acid group at the 3-position endows the molecule with a critical pharmacophore capable of forming key interactions, such as hydrogen bonds and salt bridges, with biological targets. This feature is fundamental to the activity of many quinoline-based drugs.
The biological profile of these derivatives can be meticulously tuned by introducing various substituents onto the quinoline core.[3]
-
Halogenation: The introduction of a bromine atom, particularly at the 6-position, often enhances the lipophilicity of the molecule. This can improve membrane permeability and lead to increased potency. Bromine can also participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-receptor binding affinity.[4] Studies on related 6-bromo-quinazolinone derivatives have demonstrated that this substitution can significantly enhance cytotoxic effects against cancer cell lines.[5][6]
-
Alkylation: A methyl group at the 4-position can influence the molecule's steric profile and electronic properties. It can impact how the molecule fits into a binding pocket and may enhance hydrophobic interactions, potentially modulating both efficacy and selectivity.
Given these principles, the this compound scaffold represents a rationally designed structure poised for significant biological activity.
Proposed Synthesis of this compound Derivatives
The synthesis of substituted quinolines is well-established, with several named reactions providing reliable access to the core structure. The Gould-Jacobs reaction is a particularly effective method for constructing the 4-hydroxyquinoline-3-carboxylic acid ester scaffold, which can then be further modified. The proposed synthesis begins with the commercially available 4-bromoaniline.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Expert Rationale: This multi-step synthesis leverages robust and well-documented reactions. The Gould-Jacobs reaction provides a reliable entry to the core quinoline structure.[7] Subsequent chlorination activates the 4-position for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, which is a highly versatile and efficient method for introducing the methyl group. The final hydrolysis is a standard deprotection step.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
To a stirred solution of 4-bromoaniline (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates and can be collected by filtration.
-
Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30 minutes. The cyclization is usually rapid at this temperature.
-
Cool the mixture and dilute with hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[8]
Step 2: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
-
Suspend Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours.[7]
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloro-derivative.
Step 3: Synthesis of Ethyl 6-bromo-4-methylquinoline-3-carboxylate
-
To a solution of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in a solvent mixture like DMF/water, add methylboronic acid (1.5 eq) and a base such as potassium phosphate (3.0 eq).[9]
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere at 100-130 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[8]
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Cool the solution to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
Predicted Biological Activities and Mechanisms of Action
By analogy with related compounds, derivatives of this compound are predicted to exhibit potent antimicrobial and anticancer activities.
Antimicrobial Activity
Quinolone carboxylic acids are famous for their antibacterial effects.[1][10] While distinct from the fluoroquinolone antibiotics, the core scaffold is known to interfere with essential bacterial processes.
-
Predicted Mechanism: The primary mechanism is likely the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and cleaved DNA, the quinoline derivative would block the re-ligation step, leading to double-strand DNA breaks and bacterial cell death. The 6-bromo substituent is expected to enhance cellular uptake in both Gram-positive and Gram-negative bacteria.[11]
Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents, and brominated derivatives have shown particular promise.[12][13]
-
Predicted Mechanisms: The anticancer effects are likely multifactorial.
-
Enzyme Inhibition: Quinoline derivatives can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (SIRTs), or protein kinases.[3]
-
Apoptosis Induction: Highly brominated quinolines have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] This could occur through the activation of caspase cascades or by disrupting mitochondrial function.
-
Inhibition of Topoisomerases: Similar to their antibacterial action, these compounds may also inhibit human topoisomerases, which are vital for relieving torsional stress in DNA during replication in rapidly dividing cancer cells.[13]
-
Potential Anticancer Signaling Pathway Inhibition
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a quinoline derivative.
Experimental Protocols for Biological Evaluation
To validate the predicted activities, standardized in vitro assays are essential. The following protocols provide a robust framework for initial screening.
General Workflow for In Vitro Bioactivity Screening
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of Quinoline-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system, particularly when functionalized with a carboxylic acid at the 3-position, represents a "privileged scaffold" in medicinal chemistry. This structural motif is at the core of compounds demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth analysis of the established and emerging therapeutic targets of quinoline-3-carboxylic acids. We will explore the molecular mechanisms, structure-activity relationships, and key experimental methodologies used to identify and validate these targets. This document is designed to serve as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for future discovery efforts in this promising chemical space.
Introduction: The Quinoline-3-Carboxylic Acid Scaffold
Quinoline is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[1] The addition of a carboxylic acid group at the 3-position creates a pharmacophore with versatile binding capabilities, enabling interactions with a diverse array of biological targets. This scaffold is found in numerous synthetic and natural bioactive compounds and has been extensively studied for its therapeutic potential across various diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3] The unique electronic and structural features of quinoline-3-carboxylic acids allow for fine-tuning of their pharmacological profiles through substitution at various positions on the bicyclic ring system.
Established Therapeutic Targets
Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV
One of the most clinically significant applications of the quinoline core is in the development of quinolone antibiotics. These agents function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[4][5]
Mechanism of Action: Quinolones trap the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death. Specifically, they bind to a pocket in the enzyme-DNA complex that is only formed during catalysis. The carboxylic acid at the 3-position, along with a ketone at the 4-position, is crucial for this activity, primarily through coordinating with a magnesium ion that bridges the drug to the enzyme and DNA. Inhibition of these enzymes blocks DNA replication and transcription, ultimately leading to bacterial cell death.[4]
Key Compounds: The foundational quinolone antibiotics, such as nalidixic acid, have been extensively modified to create a broad spectrum of fluoroquinolones like ciprofloxacin and levofloxacin, which exhibit enhanced potency and a wider range of activity.[6] More recent research has focused on developing novel quinoline derivatives that can overcome rising antibiotic resistance, with some compounds showing dual-targeting ability against both gyrase and topoisomerase IV.[5]
Workflow: Target Validation for DNA Gyrase Inhibitors
The following diagram illustrates a typical workflow for identifying and validating novel quinoline-3-carboxylic acid derivatives as DNA gyrase inhibitors.
Caption: Workflow for DNA Gyrase Inhibitor Discovery.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is fundamental for determining the inhibitory activity of a compound on DNA gyrase.[4] The principle lies in the enzyme's ability to introduce negative supercoils into relaxed circular DNA, a process that can be visualized by agarose gel electrophoresis as the supercoiled form migrates faster than the relaxed form.
Objective: To determine the IC50 value of a test compound against E. coli DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
10 mM ATP solution
-
Test compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction (20-30 µL final volume), add the components in the following order: sterile water, 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg).
-
Compound Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control). Include a positive control (no compound) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a predetermined optimal amount of DNA gyrase enzyme.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye. An optional step to improve band resolution is to add proteinase K (to 50 µg/mL) and incubate for another 15-30 minutes at 37°C.
-
Extraction (Optional): Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. This step removes protein to yield sharper DNA bands.
-
Gel Electrophoresis: Carefully load 20 µL of the aqueous (upper) phase onto the 1% agarose gel.
-
Visualization: Run the gel at a constant voltage (e.g., 90V for 90 minutes) until there is adequate separation between the supercoiled and relaxed DNA bands. Visualize the DNA bands under a UV transilluminator. The disappearance of the supercoiled band and the appearance of the relaxed band with increasing compound concentration indicates inhibition.
Causality Insight: The choice of a supercoiling assay over other methods (like decatenation) as a primary screen is due to its direct visual output of enzyme activity. The clear electrophoretic mobility shift provides a robust and easily quantifiable measure of inhibition. The inclusion of ATP is critical, as gyrase activity is ATP-dependent; a compound that appears active in its absence may be a nuclease.
N-Methyl-D-Aspartate (NMDA) Receptors
Certain quinoline-3-carboxylic acid derivatives, most notably kynurenic acid (an endogenous metabolite of tryptophan), are known antagonists of the NMDA receptor.[7] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. However, their overactivation leads to excitotoxicity, a process implicated in numerous neurodegenerative diseases.[8]
Mechanism of Action: Kynurenic acid and its analogs act as competitive antagonists at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[9] By blocking this site, they prevent the channel from opening in response to glutamate, thereby reducing calcium influx and mitigating excitotoxicity. Structure-activity relationship studies have shown that substituents on the quinoline ring can significantly modulate potency and selectivity for different NMDA receptor subunits (e.g., those containing GluN2A vs. GluN2B).[10]
Signaling Pathway: NMDA Receptor Antagonism
The diagram below illustrates how a quinoline-3-carboxylic acid derivative, acting as a glycine-site antagonist, blocks the NMDA receptor signaling cascade.
Caption: NMDA Receptor Antagonism by a Quinoline-3-Carboxylic Acid.
Experimental Protocol: Fluorescence-Based Calcium Influx Assay
This is a common method to assess the functional antagonism of NMDA receptors in a cell-based, high-throughput format.[11][12]
Objective: To measure the inhibition of NMDA-induced intracellular calcium increase by a test compound.
Materials:
-
A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2D).[11]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12]
-
Imaging buffer (e.g., HBSS).
-
NMDA and Glycine stock solutions.
-
Test compound stock solution (in DMSO).
-
A fluorescence plate reader or microscope capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the NMDA receptor-expressing cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with imaging buffer. Load the cells with the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash away excess dye. Add imaging buffer containing the test compound at various concentrations to the wells. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of NMDA and glycine (e.g., final concentration of 50 µM each) into the wells to stimulate the receptors.[11]
-
Data Acquisition: Immediately begin recording the change in fluorescence intensity over time. The influx of calcium upon receptor activation will cause a sharp increase in fluorescence.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to controls (no compound = 100% activation; no agonist = 0% activation). Plot a dose-response curve to determine the IC50 of the test compound.
Causality Insight: Using a cell line with recombinant receptors allows for the study of specific subunit combinations, which is critical as compound pharmacology can differ between them.[10][11] Measuring calcium influx is a direct functional readout of ion channel activity, making it more physiologically relevant than a simple binding assay, which only measures affinity.
Emerging Therapeutic Targets
Recent research has expanded the therapeutic landscape for quinoline-3-carboxylic acids beyond their traditional roles. These emerging targets offer exciting new avenues for drug development.
Anticancer Applications
The quinoline scaffold is prevalent in a number of anticancer agents.[1][13] Derivatives of quinoline-3-carboxylic acid have demonstrated potential through several mechanisms.
-
Kinase Inhibition: Several quinoline-based drugs are FDA-approved kinase inhibitors.[14] More specifically, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[15]
-
DNA Intercalation/Minor Groove Binding: Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown to act as DNA minor groove binding agents, interfering with DNA replication and transcription processes in cancer cells.[16]
-
Induction of Apoptosis: Certain quinoline-3-carboxylate derivatives have been found to induce cancer cell death through the up-regulation of intrinsic apoptosis pathways.[17][18]
-
Targeting Tumor Microenvironment: The acidic nature of the tumor microenvironment can be exploited. The carboxylic acid moiety can enhance the selective accumulation of these compounds in cancer tissue, leading to increased efficacy and reduced systemic toxicity.[19][20]
Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives
| Derivative Class | Proposed Target/Mechanism | Cancer Cell Lines | Reported Potency (IC50) | Reference |
| 2,4-disubstituted QCA | DNA Minor Groove Binding | MCF-7, K562 | Micromolar range | [20] |
| Substituted Q-3-carboxylates | Intrinsic Apoptosis Upregulation | MCF-7, K562 | 0.28 - 0.33 µM (for lead compounds) | [18] |
| Tetrazolo-quinoline-4-CA | Protein Kinase CK2 Inhibition | --- | 0.65 - 18.2 µM | [15] |
| 2-aminoquinoline-3-CA | Protein Kinase CK2 Inhibition | --- | 0.65 - 18.2 µM | [15] |
Anti-inflammatory Activity
Quinoline-3-carboxylic acids have also been investigated for their anti-inflammatory properties.[21][22]
-
COX Inhibition: The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Some quinoline derivatives with a carboxylic acid have shown COX-inhibitory activity.[23]
-
Modulation of T-Cell Function: Certain substituted quinoline carboxylic acids have demonstrated anti-inflammatory and antiarthritic effects independent of COX inhibition, instead acting by down-regulating T-cell function.[24]
-
Inhibition of Pro-inflammatory Mediators: In cell models like LPS-stimulated macrophages, quinoline-3-carboxylic acids have shown the ability to inhibit the production of pro-inflammatory mediators.[21][22]
Future Directions and Drug Development Considerations
The versatility of the quinoline-3-carboxylic acid scaffold presents both opportunities and challenges. Future research should focus on:
-
Target Selectivity: A key challenge is achieving high selectivity for the desired target to minimize off-target effects. For example, designing kinase inhibitors that are selective for a specific kinase, or NMDA receptor antagonists that are selective for a particular subunit combination.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to optimize potency, selectivity, and pharmacokinetic properties (ADMET). In silico tools can aid in predicting drug-likeness and toxicity profiles.[17]
-
Multi-Target Agents: For complex diseases like cancer or neurodegeneration, designing quinoline derivatives that can modulate multiple targets simultaneously could offer enhanced therapeutic benefits.[25]
Conclusion
Quinoline-3-carboxylic acids are a cornerstone of modern medicinal chemistry, providing the foundation for drugs targeting a wide spectrum of diseases. Their well-established roles as antibacterial agents and NMDA receptor antagonists are now complemented by emerging applications in oncology and inflammation. The continued exploration of this privileged scaffold, guided by a deep understanding of molecular mechanisms and rational drug design principles, promises to deliver the next generation of innovative therapeutics. This guide has provided a technical framework for understanding these targets, emphasizing the critical interplay between chemical structure, biological function, and rigorous experimental validation.
References
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
Bardaweel, S. K., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. [Link]
-
Ornstein, P. L., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(23), 4675–4687. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]
-
Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 239, 114539. [Link]
-
Bardaweel, S. K., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Molecules. [Link]
-
Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 239, 114539. [Link]
-
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Product Protocol. [Link]
-
Kumar, A., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 23(35), 4129–4150. [Link]
-
Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice News. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161–174. [Link]
-
Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 616–623. [Link]
-
Kumar, S., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]
-
ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin Product Manual. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348. [Link]
-
Han, D. Z., et al. (2009). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. The Journal of Pharmacology and Experimental Therapeutics, 330(3), 853–862. [Link]
-
Yenigun, V. B., Güler, E. M., & Koçyi̇ği̇t, A. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). CELL BIOCHEM BIOPHYS. [Link]
-
Csomos, P., et al. (2004). Characterization of potential NMDA and cholecystokinin antagonists I. acid-base properties of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acids at the molecular and submolecular levels. Journal of Medicinal Chemistry, 47(13), 3375–3383. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355–19379. [Link]
-
Al-Qaisi, Z. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Al-Otaibi, F. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5345. [Link]
-
Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. ResearchGate. [Link]
-
Mota, S. I., et al. (2018). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]
-
Tari, L. W., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(5), 1529–1533. [Link]
-
Eakin, A. E., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(11), 3657–3664. [Link]
-
El-Sayed, M. A.-H., et al. (2019). Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. Archiv der Pharmazie, 352(9), e1900086. [Link]
-
Niefiediev, O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]
-
Chen, C. H., et al. (2001). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry, 9(10), 2671–2677. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(34), 31086–31096. [Link]
-
El-Sayed, W. A., & Al-Turkistani, F. M. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4679–4684. [Link]
-
Tsolaki, E., & Kompogennitaki, G. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 23(23), 15006. [Link]
-
Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100747. [Link]
-
Pizzi, T., et al. (1995). The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits. Neuropharmacology, 34(8), 885–890. [Link]
-
Gerasimova, M., et al. (2015). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 6(8), 1331–1338. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(23), 7247. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-Bromo-4-Methylquinoline-3-carboxylic acid experimental protocol
An Application Note for the Synthesis of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinolines are core scaffolds in numerous pharmaceuticals, and this specific derivative serves as a valuable building block for synthesizing more complex therapeutic agents. The protocol herein details a robust and efficient two-step synthetic sequence commencing with a Friedländer annulation to construct the quinoline core, followed by saponification to yield the final carboxylic acid. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and critical safety information.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including antimalarials, antibiotics, and kinase inhibitors.[1][2] The targeted molecule, this compound, incorporates several key features: the bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, the 4-methyl group influences steric and electronic properties, and the 3-carboxylic acid moiety offers a site for amide bond formation or other conjugations. The efficient synthesis of this compound is therefore a critical step in the development of novel chemical entities.
Overall Synthetic Strategy: A Two-Step Approach
The synthesis is strategically designed in two primary stages. The first stage employs the Friedländer synthesis, a classic and reliable method for quinoline formation, to construct the core heterocyclic system.[3] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group. In the second stage, the resulting ester is hydrolyzed under basic conditions to afford the final carboxylic acid product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 6-bromo-4-methylquinoline-3-carboxylate
Principle and Mechanistic Insight
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing an α-methylene group.[3] The reaction is typically catalyzed by a base (like piperidine) or an acid. The mechanism proceeds via an initial aldol-type condensation to form a β-enaminone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system. The choice of 2-amino-5-bromophenyl methyl ketone and diethyl malonate directly installs the required 6-bromo and 4-methyl substituents, along with the 3-ethoxycarbonyl group.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| 2-Amino-5-bromophenyl methyl ketone | C₈H₈BrNO | 214.06 | 1.0 | 5.00 g |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.2 | 5.35 g |
| Piperidine | C₅H₁₁N | 85.15 | Cat. | ~0.5 mL |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | 50 mL |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromophenyl methyl ketone (5.00 g, 23.3 mmol) and absolute ethanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add diethyl malonate (4.48 mL, 28.0 mmol, 1.2 eq) followed by a catalytic amount of piperidine (~0.5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Isolation of Product: Upon completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 15 mL) and cold hexane (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting pale yellow solid under vacuum to a constant weight. The product, ethyl 6-bromo-4-methylquinoline-3-carboxylate, is typically obtained in good yield and purity sufficient for the next step.
Caption: Workflow for the Friedländer Annulation.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
Saponification is the hydrolysis of an ester under basic conditions.[2] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form a sodium carboxylate salt, driving the equilibrium towards the products. A final acidification step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount (Example) |
| Ethyl 6-bromo-4-methylquinoline-3-carboxylate | C₁₃H₁₂BrNO₂ | 294.14 | 1.0 | 5.00 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.0 | 2.04 g |
| Ethanol | C₂H₅OH | 46.07 | Solvent | 40 mL |
| Water | H₂O | 18.02 | Solvent | 20 mL |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | - | To pH ~2 |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 6-bromo-4-methylquinoline-3-carboxylate (5.00 g, 17.0 mmol) in a mixture of ethanol (40 mL) and water (20 mL).
-
Addition of Base: Add sodium hydroxide pellets (2.04 g, 51.0 mmol, 3.0 eq) to the suspension. Equip the flask with a reflux condenser.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The suspension should gradually become a clear solution as the reaction proceeds. Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 2-3 hours).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with ~30 mL of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A thick white or off-white precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Caption: Workflow for the Saponification step.
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
| Substance | CAS Number | Hazard Summary |
| 2-Amino-5-bromophenyl methyl ketone | 38734-93-3 | Irritant. Avoid contact with skin and eyes. |
| Diethyl malonate | 105-53-3 | Causes serious eye irritation. |
| Piperidine | 110-89-4 | Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5] |
| Sodium Hydroxide | 1310-73-2 | Corrosive. Causes severe skin burns and eye damage. |
| Hydrochloric Acid | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. |
| 6-Bromoquinoline derivatives | - | Harmful if swallowed. May cause skin, eye, and respiratory irritation.[6][7] Handle with care. |
This data is for guidance only. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.
Characterization
The identity and purity of the intermediate ester and the final acid product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the ester at ~1720 cm⁻¹, C=O and O-H stretch of the carboxylic acid at ~1700 cm⁻¹ and 2500-3300 cm⁻¹ respectively).
-
Melting Point: To assess purity.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
-
IIIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4775. [Link]
-
YouTube. (2022). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 3-Bromoquinoline-5-carboxylic acid. [Link]
-
Chemsrc. (2025). 6-Bromoquinoline-4-carboxylic acid MSDS. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]
-
ResearchGate. (2018). The Friedländer Synthesis of Quinolines. [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]
- Google Patents. (1964).
-
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]
-
ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]
-
National Institutes of Health. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega, 3(10), 13633-13644. [Link]
-
ResearchGate. (2020). The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. [Link]
-
National Institutes of Health. (2021). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 17, 2390-2399. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
Application Notes & Protocols: Investigating 6-Bromo-4-Methylquinoline-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold," appearing in a wide array of natural products and synthetic pharmaceuticals.[1] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted kinase inhibitors, quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]
This guide focuses on the untapped potential of a specific, functionalized analog: 6-Bromo-4-Methylquinoline-3-carboxylic acid . While this precise molecule is not extensively documented, its constituent parts suggest significant therapeutic promise. The strategic placement of its functional groups allows us to hypothesize its utility:
-
The Quinoline-3-carboxylic Acid Core: This motif is critical for the activity of quinolone antibiotics, where it chelates magnesium ions in the active sites of DNA gyrase and topoisomerase IV.[5] In other contexts, the carboxylic acid can act as a crucial hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, enhancing target binding and modulating pharmacokinetic properties.[6][7]
-
The 6-Bromo Substituent: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance potency. The bromo group can increase lipophilicity, improve membrane permeability, and form halogen bonds with biological targets, thereby increasing binding affinity.[8] Studies on bromo-substituted quinolines have consistently shown potent anticancer and antimicrobial activities.[5][9]
-
The 4-Methyl Group: Substitution at the C4 position can influence the molecule's conformation and electronic properties, potentially fine-tuning its selectivity and potency for specific biological targets.
This document serves as both an application note and a set of foundational protocols for researchers, scientists, and drug development professionals interested in exploring the synthesis and biological evaluation of this compound as a novel therapeutic agent.
Section 1: Proposed Synthesis Strategy
A robust and versatile method for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction. This protocol outlines a plausible multi-step synthesis starting from the readily available 4-bromoaniline.
Protocol 1: Synthesis of this compound
Rationale: This pathway begins with the Gould-Jacobs reaction to form the 6-bromo-4-hydroxyquinoline-3-carboxylic acid ester intermediate. The 4-hydroxy group is then converted to a chloro group, which is a good leaving group for subsequent methylation via a Grignard reaction or similar organometallic coupling. Finally, saponification of the ester yields the target carboxylic acid. This sequence is chosen for its reliability and use of well-established chemical transformations.[10]
Materials:
-
4-Bromoaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Methylmagnesium bromide (or similar methylating agent)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours with stirring.
-
Allow the reaction to cool, which should result in the crystallization of the product. The crude product can be washed with hexane and used in the next step without further purification.
-
-
Step 2: Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to approximately 250 °C for 30-60 minutes.[11] The cyclization is often monitored by the evolution of ethanol.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry to yield the 4-hydroxyquinoline intermediate.
-
-
Step 3: Chlorination to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
-
Carefully add the intermediate from Step 2 to an excess of phosphorus oxychloride (POCl₃). A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.
-
Reflux the mixture at 110 °C for 2-3 hours.[11]
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 4: Methylation to Ethyl 6-Bromo-4-Methylquinoline-3-carboxylate
-
This step requires anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the chloro-intermediate from Step 3 in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (approx. 1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
-
-
Step 5: Saponification to this compound
-
Dissolve the ester from Step 4 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[12]
-
Reflux the mixture for 1-2 hours until the reaction is complete.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with concentrated HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Application: Antimicrobial Agent
Rationale: The quinoline core is fundamental to the activity of many antibiotics that target bacterial DNA gyrase and topoisomerase IV. [3]The presence of a 6-bromo substituent has been linked to potent activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). [2][5]The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [3]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well round-bottom plates.
-
Test compound stock solution in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin or Vancomycin).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or plate reader (600 nm).
Step-by-Step Procedure:
-
Preparation of Compound Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2X starting concentration of the test compound in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture, pick several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. The compound concentrations are now at their 1X final values.
-
Do not add bacteria to well 12 (sterility control).
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, inspect the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Confirm the results by reading the optical density (OD) at 600 nm. The MIC well should have an OD similar to the sterility control well.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Quantitative Data Summary
Experimental results from the above protocols should be summarized for clear comparison and decision-making.
Table 1: Anticancer Activity of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| Positive Control (e.g., Doxorubicin) | - | [Experimental Value] |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | Positive | [Experimental Value] |
| MRSA ATCC 43300 | Positive | [Experimental Value] |
| E. coli ATCC 25922 | Negative | [Experimental Value] |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Value] |
| Positive Control (e.g., Ciprofloxacin) | - | [Experimental Value] |
Section 3: Exploratory Application & Future Directions
The quinoline scaffold is a well-known hinge-binding motif for many protein kinases. [13][14]Therefore, an exploratory screening against a panel of relevant kinases is a logical next step.
Caption: Quinoline inhibitors often act by competing with ATP.
An initial screen could be performed using a commercial luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction. [14]A hit from this assay would warrant further investigation into the specific kinase target, followed by structure-activity relationship (SAR) studies. Future modifications could include:
-
Amidation of the Carboxylic Acid: Converting the C3-carboxylic acid to a variety of amides is a common strategy to explore new interactions with the target protein and improve cell permeability. [10][15]* Modification of the C4-Methyl Group: Replacing the methyl group with other alkyl or aryl groups could probe the size and nature of the binding pocket.
-
Varying the Halogen at C6: Substituting the bromine with chlorine or fluorine could modulate the compound's electronic properties and potency.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Drawing on the well-established biological activities of its structural components, this guide provides a clear pathway for its synthesis and evaluation as a potential anticancer or antimicrobial agent. The detailed protocols herein offer a solid foundation for researchers to unlock the therapeutic potential of this versatile molecule and its future derivatives.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(21), 6428. [Link]
-
Charris, J. E., & La Rosa, S. (2014). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 50(7), 1022-1026. [Link]
-
Wu, X. W., Wu, Z. P., Wang, L. X., Zhang, H. B., Chen, J. W., Zhang, W., Gu, L. Q., Huang, Z. S., & An, L. K. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4625–4633. [Link]
-
ResearchGate. (n.d.). 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. Retrieved January 19, 2026, from [Link]
-
Tomar, R., Kumar, A., Dalal, A., & Babu, S. A. (2022). Methods for the synthesis of quinoline-3-carboxamides. Tetrahedron Letters, 105, 154077. [Link]
-
Wang, X., Song, B., Liu, J., He, M., Gao, Z., & Hu, D. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(39), 35848–35858. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, S. A., & Abdel-Aziz, N. I. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]
-
Khan, I., Zaib, S., Batool, S., Hassan, W., & Iqbal, J. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. BMC Chemistry, 16(1), 77. [Link]
-
da Silva, G. N., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]
-
ResearchGate. (n.d.). Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. Retrieved January 19, 2026, from [Link]
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 43(5), 4153-4172. [Link]
-
Şahin, E., Ökten, S., & Tutar, A. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. [Link]
-
ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved January 19, 2026, from [Link]
-
Katarzyna, S., & Anna, B. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 21(21), 8395. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved January 19, 2026, from [Link]
-
Emami, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 19, 2026, from [Link]
-
Paul, P., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, (ahead of print). [Link]
-
Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613-625. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
ResearchGate. (n.d.). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved January 19, 2026, from [Link]
-
Horgan, C., & O'Sullivan, S. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(1), 59-78. [Link]
Sources
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. download.atlantis-press.com [download.atlantis-press.com]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromoquinolines: Protocols and Insights for Synthetic and Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory activities.[1] The functionalization of this core is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing carbon-carbon bonds.[1][2]
First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3][4] For researchers working with 6-bromoquinolines, the Suzuki coupling provides a direct and efficient route to synthesize novel 6-aryl or 6-heteroaryl quinoline derivatives, opening a gateway to a diverse chemical space for drug development and biological screening.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura coupling for the derivatization of 6-bromoquinolines. It combines a detailed experimental protocol with an exploration of the reaction mechanism, key parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting unexpected results.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The 6-bromoquinoline undergoes oxidative addition to the Pd(0) complex, breaking the carbon-bromine bond and forming a new Pd(II) intermediate.[7][8] This step is often rate-determining.[9]
-
Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[2][3] The halide or other leaving group on the palladium is displaced, resulting in a new diorganopalladium(II) complex.[7]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the quinoline and the organic group from the boronic acid. The two organic ligands on the palladium complex couple, and the desired biaryl product is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Suzuki Coupling of 6-Bromoquinoline
This protocol provides a general procedure for the Suzuki coupling of a generic 6-bromoquinoline with an arylboronic acid. Optimization may be required based on the specific substrates used.
Materials and Reagents:
-
6-Bromoquinoline (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF/water)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup :
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 6-bromoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12]
-
Seal the vessel with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition :
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath or place it on a heating block set to the desired temperature (typically 80–110 °C).[12]
-
Stir the reaction mixture vigorously. For biphasic systems, vigorous stirring is essential to maximize contact between the phases.[13]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 6-bromoquinoline starting material is consumed.[1]
-
-
Workup and Isolation :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine to remove the base and other inorganic salts.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-substituted quinoline product.[1][14]
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
Caption: Experimental workflow for the Suzuki coupling of 6-bromoquinolines.
Key Reaction Parameters: A Guide to Component Selection
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst, which makes ligand choice particularly important.[12]
| Component | Examples | Role & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction. Pre-formed catalysts like Pd(dppf)Cl₂ are often air-stable and convenient.[6] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos) can accelerate oxidative addition and reductive elimination, which is beneficial for less reactive halides.[12][15] For heteroaryl halides, ligand choice can be critical to prevent catalyst inhibition.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid for transmetalation.[3] K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base often used for more challenging couplings. Cs₂CO₃ is highly effective but more expensive.[11] |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronate Esters (e.g., pinacol esters), Potassium Aryltrifluoroborates (RBF₃K) | Boronic acids are most common but can be prone to decomposition (protodeboronation).[13] Boronate esters and trifluoroborates offer enhanced stability and are often crystalline, easily purified solids.[16][17] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with water | The solvent affects the solubility of reagents and the activity of the catalyst. Biphasic systems (e.g., dioxane/water) are very common and highly effective.[2] Anhydrous conditions may be necessary to minimize protodeboronation side reactions.[13] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(II) precatalyst not reduced; catalyst decomposed by oxygen. | Use a fresh batch of catalyst or a robust pre-catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[13] |
| Poor Reagent Purity: Impure starting materials or degraded boronic acid. | Verify the purity of the 6-bromoquinoline. Use fresh boronic acid or a more stable derivative like a pinacol ester.[13] | |
| Incorrect Base/Solvent Combination: The chosen base may be too weak or poorly soluble. | Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). Ensure vigorous stirring for biphasic systems.[13] | |
| Protodeboronation | Presence of Water/Protic Source: The boronic acid group is replaced by a hydrogen atom. | Switch to strictly anhydrous conditions. Use a milder base like KF. This is a common side reaction, especially with electron-rich boronic acids.[13] |
| Homocoupling of Boronic Acid | Oxygen Contamination: Oxygen can promote the unwanted coupling of two boronic acid molecules. | Improve the degassing procedure for solvents and ensure the reaction is kept under a strictly inert atmosphere.[13] |
| Hydrodehalogenation | Presence of Protic Impurities: The bromine on the quinoline is replaced by a hydrogen atom. | Ensure anhydrous conditions and use a dry base. This side reaction can be promoted by water.[12] |
| Catalyst Inhibition | Coordination of Quinoline Nitrogen: The lone pair on the quinoline nitrogen can bind to the palladium center, forming an inactive complex. | Use bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that can promote the desired catalytic cycle over inhibitory pathways.[12] |
Safety Precautions
Palladium-catalyzed cross-coupling reactions require careful handling of potentially hazardous materials and conditions.
-
Reagent Handling : Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them under an inert atmosphere. Boronic acids can be irritants; always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Safety : Solvents like 1,4-dioxane and THF can form explosive peroxides over time. Use fresh, inhibitor-free solvents and never distill to dryness.
-
Thermal Hazards : Suzuki couplings are exothermic reactions. For large-scale reactions, this can pose a significant safety risk.[18][19] Reactions using solvents like DMSO can be particularly hazardous, as a runaway reaction could exceed the solvent's boiling point and trigger thermal decomposition.[19][20] Always ensure adequate cooling is available, and for scale-up, consider performing reaction calorimetry to assess the thermal profile.[20]
-
Inert Atmosphere : Use standard Schlenk line or glovebox techniques to handle air-sensitive reagents and maintain an inert reaction atmosphere.
References
- Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- The Suzuki Reaction - Chem 115 Myers.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Suzuki Coupling Mechanism and Applications - YouTube.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. youtube.com [youtube.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Aryl-4-Methylquinoline-3-Carboxylic Acids
Introduction: The Significance of Quinoline-3-Carboxylic Acids in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its many derivatives, quinoline-3-carboxylic acids have garnered significant attention due to their diverse pharmacological properties, including potent antiproliferative and anti-inflammatory effects.[2][3] The strategic introduction of an aryl group at the C-6 position of the quinoline ring system can profoundly influence the molecule's steric and electronic properties, often leading to enhanced target affinity and improved pharmacokinetic profiles. This has made the development of efficient and versatile synthetic methodologies for accessing 6-aryl-4-methylquinoline-3-carboxylic acids a critical endeavor for researchers and drug development professionals.
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of this important class of compounds, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven experimental protocols, and present key data to enable the successful implementation of this methodology in a research and development setting.
The Synthetic Strategy: Unveiling the Power of Palladium Catalysis
The most direct and modular approach for the synthesis of 6-aryl-4-methylquinoline-3-carboxylic acids involves a two-stage process: the preparation of a 6-halo-4-methylquinoline-3-carboxylic acid precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.
Part 1: Synthesis of the Key Precursor: 6-Bromo-4-methylquinoline-3-carboxylic acid
A robust synthesis of the this compound intermediate can be achieved through a multi-step sequence commencing with readily available starting materials. The following protocol outlines a reliable pathway.
Experimental Protocol: Synthesis of this compound
-
Step 1: Condensation of 4-Bromoaniline with Diethyl 2-acetylmalonate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 equiv.) and diethyl 2-acetylmalonate (1.1 equiv.) in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the intermediate, ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate.
-
Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent, and dry under vacuum.
-
-
Step 2: Hydrolysis to 6-Bromo-4-hydroxy-2-methylquinoline-3-carboxylic acid.
-
Suspend the crude ethyl ester from the previous step in a solution of sodium hydroxide (2.0 M in ethanol/water, 5-10 equiv.).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.
-
-
Step 3: Conversion to 6-Bromo-4-chloro-2-methylquinoline-3-carboxylic acid.
-
In a fume hood, carefully add the dried 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylic acid to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.[4]
-
After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
-
Step 4: Reductive Dechlorination to this compound.
-
Dissolve the 6-bromo-4-chloro-2-methylquinoline-3-carboxylic acid in a suitable solvent such as ethanol.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.
-
Stir the reaction at room temperature or with gentle heating until the dechlorination is complete.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to obtain the desired this compound.
-
Part 2: The Core Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, this compound) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Synthesis of 6-Aryl-4-Methylquinoline-3-Carboxylic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
-
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation: A Survey of Reaction Outcomes
The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-4-methylquinoline-3-carboxylic acids, highlighting the versatility of this methodology.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 20 | 78 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 95 | 24 | 81 |
Troubleshooting and Key Considerations
-
Anhydrous and Degassed Solvents: The use of anhydrous and properly degassed solvents is crucial to prevent the deactivation of the palladium catalyst.
-
Choice of Base: The selection of the base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used, with cesium carbonate often being effective for challenging couplings.
-
Ligand Selection: For less reactive aryl chlorides or sterically hindered substrates, the use of specialized phosphine ligands (e.g., SPhos, XPhos) in conjunction with a palladium precursor like Pd(OAc)₂ can enhance catalytic activity.[7]
-
Boronic Acid Quality: The purity of the boronic acid is important, as impurities can interfere with the reaction. Boronic acids can be unstable and may require protection as boronate esters for long-term storage.[8]
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion: A Versatile Tool for Drug Discovery
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile platform for the synthesis of 6-aryl-4-methylquinoline-3-carboxylic acids. The mild reaction conditions, broad substrate scope, and high functional group tolerance make this methodology an invaluable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this powerful transformation in their pursuit of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.
- Kim, J., Shin, K., & Chang, S. (2011). Palladium-Catalyzed Direct Ethynylation of C(sp3)–H Bonds in Aliphatic Carboxylic Acid Derivatives. Journal of the American Chemical Society, 133(42), 16382-16385.
- Bellina, F., & Rossi, R. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ChemInform, 42(32).
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2561.
- ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions.
- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2735.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Charette, A. B., & Grenon, M. (2006). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 71(25), 9273-9280.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Jana, S., & Ghorai, P. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 87(24), 16343-16350.
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
- Willis, M. C. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 10(2), 215-226.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Esterification of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
Introduction: Strategic Esterification of a Key Heterocyclic Building Block
6-Bromo-4-methylquinoline-3-carboxylic acid is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure, substituted with a bromine atom—a versatile handle for cross-coupling reactions—and a carboxylic acid group, makes it a prime starting material for the synthesis of complex molecular architectures. The esterification of the 3-carboxylic acid group is a critical transformation, often employed to enhance lipophilicity, modulate biological activity, serve as a protecting group, or act as a key intermediate for amide coupling or reduction.
However, the esterification of heteroaromatic carboxylic acids like this quinoline derivative is not always straightforward. The presence of the basic quinoline nitrogen can interfere with standard acid-catalyzed methods, while the overall molecule may exhibit limited solubility. This guide provides a detailed analysis of two primary esterification methodologies, offering field-proven protocols and explaining the causal logic behind experimental choices to ensure reproducible, high-yield synthesis.
Methodology Selection: A Tale of Two Pathways
The choice of esterification method is paramount and depends on the substrate's sensitivity, the desired scale, and the available reagents. For this compound, we will contrast a classic, cost-effective approach with a milder, more versatile one.
Fischer-Speier Esterification: The Brute-Force Classic
The Fischer-Speier, or simply Fischer, esterification is an acid-catalyzed condensation between a carboxylic acid and an alcohol.[1][2] The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and by the removal of water.[3][4]
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[1][5] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the protonated ester, which is then deprotonated to give the final product.[3]
-
Advantages: It is inexpensive, scalable, and requires simple reagents.[3]
-
Considerations for this Substrate: The primary drawback is the requirement for strong acidic conditions and high temperatures (reflux).[4] The basic nitrogen atom of the quinoline ring will be protonated, forming a quinolinium salt. This can alter the molecule's solubility and potentially require longer reaction times or higher temperatures to overcome any deactivating electronic effects.
Steglich Esterification: The Mild and Modern Approach
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8]
-
Mechanism: The reaction proceeds under neutral, mild conditions, making it ideal for sensitive substrates.[6][9] The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a still more reactive N-acylpyridinium species. This species is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7] The carbodiimide is consumed in the process, forming a urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea with EDC).[7]
-
Advantages: The reaction is performed at or below room temperature, tolerates a wide range of functional groups, and is effective even for sterically hindered alcohols.[6][7]
-
Considerations for this Substrate: This method avoids the harsh acidic conditions of the Fischer esterification, preventing complications arising from the protonation of the quinoline nitrogen. It is the recommended method for achieving high yields with minimal side product formation for this specific substrate. The primary consideration is the need to remove the urea byproduct.
Comparative Overview of Reaction Conditions
| Parameter | Fischer-Speier Esterification | Steglich Esterification (EDC/DMAP) |
| Role | Acid-catalyzed condensation | Carbodiimide-mediated coupling |
| Key Reagents | Carboxylic acid, excess alcohol | Carboxylic acid, alcohol, EDC, DMAP |
| Catalyst | Strong Brønsted acid (H₂SO₄, p-TsOH) | Nucleophilic catalyst (DMAP) |
| Temperature | Reflux (60-110 °C)[2] | 0 °C to Room Temperature[7] |
| Solvent | Excess alcohol or non-polar solvent (e.g., Toluene)[2] | Anhydrous aprotic solvent (DCM, THF, DMF)[9][10] |
| Byproducts | Water | Water-soluble urea, DMAP-HCl |
| Key Advantage | Low cost, simple setup | Mild conditions, high yield, broad substrate scope[6] |
| Key Disadvantage | Harsh conditions, potential side reactions | Higher reagent cost, byproduct removal |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound (Recommended)
This protocol details the synthesis of Ethyl 6-bromo-4-methylquinoline-3-carboxylate using EDC, a water-soluble coupling agent that simplifies purification.[11]
Materials and Reagents:
-
This compound
-
Ethanol (anhydrous)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Experimental Workflow Diagram:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the 6-Bromoquinoline Scaffold
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide to the chemical modification of the 6-bromo position on the quinoline ring, a critical step in the synthesis of novel compounds for pharmaceutical and material science applications.
Introduction: The Quinoline Scaffold and the Strategic Importance of the C-6 Position
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors used in oncology. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets.
The functionalization of the quinoline core is a cornerstone of analog synthesis for structure-activity relationship (SAR) studies. The 6-bromo position, in particular, serves as a versatile synthetic handle. As a relatively unreactive but readily addressable site, it is an ideal anchor point for introducing molecular diversity through modern cross-coupling chemistry. The bromine atom's electronegativity and position on the benzo moiety of the quinoline ring make it susceptible to oxidative addition by transition metal catalysts, primarily palladium, thereby enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide details field-proven protocols for the most effective palladium-catalyzed transformations at the 6-bromo position, explaining the rationale behind reagent selection and reaction conditions to ensure reproducible and high-yielding outcomes.
Palladium-Catalyzed C-C Bond Formation: Building Molecular Complexity
The creation of new carbon-carbon bonds is fundamental to molecular engineering. For the 6-bromoquinoline scaffold, the Suzuki-Miyaura and Sonogashira couplings are the most powerful and widely adopted methods.
Suzuki-Miyaura Coupling: For Aryl and Vinyl Substitution
The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl, heteroaryl, or vinyl groups onto an aromatic ring. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid and boronate ester coupling partners.
Causality and Mechanism: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromoquinoline, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid derivative, forming a more nucleophilic boronate species. This species then transfers its organic group (R') to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical; it stabilizes the palladium catalyst and modulates its reactivity to facilitate the oxidative addition and reductive elimination steps. Phosphine-based ligands like SPhos or XPhos are often superior for challenging couplings due to their electron-richness and steric bulk, which promote the desired reaction steps.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinoline
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromoquinoline (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand such as SPhos (2-4 mol%). The choice of catalyst and ligand is crucial and often requires screening for optimal results.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (typically in a 3:1 to 5:1 ratio). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions & Reagents | Rationale / Expert Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, a pre-catalyst system with a specialized ligand is often superior. |
| Ligand | SPhos, XPhos, RuPhos | Buchwald-Hartwig ligands (SPhos, XPhos) are highly effective for sterically hindered or electron-deficient boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is a stronger base and often gives better results for less reactive substrates. K₃PO₄ is also highly effective. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The solvent system must be able to dissolve both the organic and inorganic components to a sufficient degree. Degassing is critical to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but can lead to catalyst decomposition or side reactions. Optimization is key. |
Sonogashira Coupling: For Alkynyl Substitution
The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl halides, creating arylalkyne structures that are valuable intermediates in organic synthesis and key components in materials science (e.g., molecular wires). The reaction typically employs a dual-catalyst system of palladium and copper(I).
Causality and Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition into the 6-bromoquinoline C-Br bond.
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the 6-alkynylquinoline product and regenerating the Pd(0) catalyst.
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Protocol 2: General Procedure for Sonogashira Coupling of 6-Bromoquinoline
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 6-bromoquinoline (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base. The amine serves as both the base and often as the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 60-80 °C. The reaction is often rapid and can be complete within a few hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Typical Conditions & Reagents | Rationale / Expert Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard, reliable catalysts for Sonogashira couplings. |
| Copper Source | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst. Its role is to form the reactive copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base is crucial for deprotonating the terminal alkyne. It can often serve as the solvent as well. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are required to prevent side reactions and catalyst deactivation. |
| Temperature | 25 - 80 °C | Many Sonogashira reactions proceed efficiently at or slightly above room temperature. |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The synthesis of arylamines is of paramount importance in pharmaceuticals. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling an aryl halide with an amine, a transformation that is otherwise difficult to achieve.
Causality and Mechanism: The catalytic cycle is similar in principle to the Suzuki coupling but differs in the transmetalation step.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 6-bromoquinoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are ideal.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.) to an oven-dried Schlenk flask.
-
Catalyst and Reagent Addition: Add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%) and the ligand if not using a pre-catalyst. Add the 6-bromoquinoline (1.0 eq.).
-
Solvent and Amine Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF). Finally, add the amine (1.1-1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Cool the reaction mixture and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Parameter | Typical Conditions & Reagents | Rationale / Expert Notes |
| Palladium System | Buchwald Pre-catalysts (e.g., XPhos Pd G3), Pd₂(dba)₃ / Ligand | Pre-catalysts are often more air-stable and provide more consistent results by ensuring the correct ligand:metal ratio. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | The base must be strong enough to deprotonate the amine but compatible with the substrates. NaOtBu is a common choice for many amines. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are absolutely critical for this reaction to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to drive the C-N bond formation. |
General Experimental Workflow and Product Characterization
A successful functionalization campaign relies on a systematic workflow from reaction setup to final product validation.
General Laboratory Workflow
Caption: Standard workflow for synthesis, purification, and analysis.
Product Characterization: The identity and purity of the newly synthesized 6-substituted quinoline derivatives must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The disappearance of the proton signal corresponding to the 6-position of the starting material and the appearance of new signals corresponding to the introduced functional group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, which is critical for compounds intended for biological screening.
Conclusion
The 6-bromo position of the quinoline ring is a powerful platform for generating novel molecular architectures. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, researchers can readily access a diverse range of analogs. Success in these endeavors hinges on a solid understanding of the underlying reaction mechanisms, the careful selection of catalysts, ligands, and bases, and the meticulous execution of experimental protocols under controlled, inert conditions. The methods outlined in this guide provide a robust foundation for the strategic functionalization of this important heterocyclic scaffold.
References
-
Title: Recent Developments of Quinoline-Based Antimalarial Agents. Source: Molecules (MDPI). URL: [Link]
-
Title: Quinoline motif in the landscape of FDA-approved drugs. Source: European Journal of Medicinal Chemistry (ScienceDirect). URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling. Source: Organic Chemistry Portal. URL: [Link]
-
Title: The Suzuki–Miyaura reaction: a personal account from the 21st century. Source: Journal of Organometallic Chemistry. URL: [Link]
-
Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL: [Link]
developing novel kinase inhibitors from quinoline-3-carboxylic acid scaffold
An Application Guide to the Development of Novel Kinase Inhibitors from the Quinoline-3-Carboxylic Acid Scaffold
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[1] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with several FDA-approved quinoline-containing compounds functioning as kinase inhibitors.[2] This guide provides a comprehensive, technically detailed framework for the design, synthesis, and evaluation of novel kinase inhibitors based on the versatile quinoline-3-carboxylic acid scaffold. We present a structured cascade of protocols, from initial biochemical screening to in vivo efficacy studies, designed to identify and validate potent, selective, and drug-like lead candidates. The methodologies are grounded in industry-standard practices, emphasizing the rationale behind experimental choices to empower researchers in their drug development efforts.
Introduction: The Strategic Value of the Quinoline Scaffold
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This event acts as a molecular switch, modulating protein function and propagating signals that govern cell growth, differentiation, and survival. The human genome contains over 500 kinases, collectively known as the kinome, and aberrant kinase activity is a direct driver of many cancers.[3] Consequently, small molecule kinase inhibitors have become a highly successful class of therapeutics.[4]
The quinoline-3-carboxylic acid moiety has emerged as a particularly fruitful starting point for kinase inhibitor development.[5] Its rigid, bicyclic structure provides a robust anchor for binding within the ATP-binding pocket of many kinases, while the carboxylic acid at the 3-position offers a versatile handle for synthetic modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[6][7] This guide outlines a comprehensive workflow to harness the potential of this scaffold.
Inhibitor Design and Synthesis Strategy
The development of a successful kinase inhibitor begins with a robust synthetic strategy that enables the creation of a diverse chemical library. The modular nature of quinoline synthesis is a key advantage.
Core Synthetic Pathways
Several classical named reactions can be employed to construct the foundational quinoline-3-carboxylic acid core, with the choice often depending on the desired substitution pattern and available starting materials.[6]
-
Gould-Jacobs Reaction: This method provides a reliable route to 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization.
-
Friedländer Annulation: A versatile condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group adjacent to a carbonyl, which can be adapted to produce a variety of substituted quinolines.[6]
Once the core is synthesized, further derivatization is performed. A common strategy involves converting a 7-substituted quinolin-2(1H)-one-3-carboxylic acid to a 2-chloroquinoline-3-carboxylic acid intermediate.[8] This highly reactive intermediate can then be coupled with various amines to generate a library of quinoline-3-carboxamide derivatives, a class that has shown promise as inhibitors of kinases such as ATM.[9]
Caption: General workflow for synthesizing a library of quinoline-3-carboxamide derivatives.
The Inhibitor Evaluation Cascade
A systematic, multi-stage evaluation process is critical to identify compounds with the highest potential for clinical success. This cascade is designed to assess potency, selectivity, cellular activity, and drug-like properties in a logical progression.
Caption: A decision-gated cascade for kinase inhibitor evaluation.
Protocol 1: Primary Biochemical Kinase Assay (IC₅₀ Determination)
Expertise & Experience: The first step is to determine if the synthesized compounds can inhibit the target kinase in a clean, cell-free system. A radiometric assay, which measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate, remains the gold standard for its sensitivity and reliability.[10] The goal is to calculate the IC₅₀, the concentration at which the inhibitor reduces kinase activity by 50%.
Protocol Steps:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Mix: Prepare a solution of "cold" ATP and [γ-³³P]ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Enzyme and Substrate: Dilute the purified recombinant kinase and its specific peptide or protein substrate to their final working concentrations in kinase buffer.
-
-
Compound Plating:
-
Serially dilute the test compounds in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution into a 96-well assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
-
Kinase Reaction:
-
Add the diluted kinase and substrate to each well of the assay plate.
-
Allow a short pre-incubation (10-15 minutes) at room temperature. This step is particularly important for inhibitors that may have slow binding kinetics.[11]
-
Initiate the reaction by adding the ATP mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping and Detection:
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will be washed away.
-
Wash the filter mat multiple times with 0.75% phosphoric acid.
-
Allow the mat to dry completely, then measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | Target Kinase | IC₅₀ (nM) |
| QN-001 | Kinase X | 15 |
| QN-002 | Kinase X | 250 |
| QN-003 | Kinase X | >10,000 |
| Staurosporine (Control) | Kinase X | 5 |
Table 1: Example data from a primary biochemical screen. Compounds with low nanomolar IC₅₀ values are prioritized.
Protocol 2: Kinome-Wide Selectivity Profiling
Expertise & Experience: A potent inhibitor is of little value if it is not selective. Inhibiting unintended "off-target" kinases can lead to cellular toxicity and adverse side effects.[10] Therefore, promising hits from the primary screen must be profiled against a broad panel of kinases to assess their selectivity. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of active kinases.[12]
Protocol Overview:
-
Compound Submission: Provide the selected compounds (typically as a 10 mM stock in DMSO) to the CRO.
-
Screening: The CRO will screen the compound, usually at a fixed concentration (e.g., 1 µM), against their kinase panel (often >300 kinases).[11] The screening format can be radiometric (activity-based) or a competition binding assay like KINOMEscan™.[12]
-
Data Analysis: The results are typically provided as "% Inhibition at 1 µM" for each kinase in the panel.
-
Interpretation: An ideal inhibitor will show high inhibition of the target kinase and minimal inhibition (<50%) of all other kinases. A selectivity score can be calculated to quantify this. This step is crucial for identifying potential liabilities early in the discovery process.
| Kinase Target | % Inhibition @ 1µM (QN-001) | Comment |
| Kinase X (Target) | 98% | Potent on-target activity |
| Kinase Y (Off-target) | 85% | Potential liability |
| Kinase Z (Off-target) | 12% | Good selectivity |
| ... (300+ others) | <10% | Excellent kinome-wide selectivity |
Table 2: Sample selectivity data for a lead compound. High inhibition of Kinase Y suggests a potential off-target effect that needs to be addressed.
Protocol 3: Cell-Based Target Engagement and Pathway Inhibition
Expertise & Experience: A compound that is active in a biochemical assay may not work in a living cell due to poor membrane permeability or rapid efflux. Cell-based assays are essential to confirm that the inhibitor can enter the cell, bind to its target, and modulate the relevant signaling pathway.[13] A Western blot assay to measure the phosphorylation of a known downstream substrate of the target kinase is a direct and reliable method to confirm target engagement and functional activity.[1]
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on the target kinase's signaling pathway.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response curve of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Trustworthiness: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins, ensuring the data is accurate.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and protein levels.
-
A dose-dependent decrease in the phosphorylated substrate signal indicates effective on-target activity in the cell.
-
Protocol 4: In Vitro ADME/Tox Profiling
Expertise & Experience: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles.[14] Implementing a panel of in vitro ADME/Tox assays early is a "fail early, fail cheap" strategy that saves immense resources by deprioritizing compounds with undesirable properties.[15]
Overview of a Standard ADME Panel:
| Parameter | Assay | Rationale & Desired Outcome |
| Solubility | Kinetic or Thermodynamic Solubility Assay | A compound must be in solution to be absorbed. >50 µM is desirable.[14] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the gut wall. High permeability is desired for oral drugs. |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures how quickly the compound is metabolized by CYP enzymes. A longer half-life (>30 min) is generally preferred. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins. High binding can reduce efficacy. Moderate binding is often a good balance. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Assesses the risk of drug-drug interactions. Low inhibition (IC₅₀ > 10 µM) of major CYP isoforms is desired. |
| Cytotoxicity | General Cytotoxicity Assay (e.g., on HepG2 cells) | Provides an early indication of general toxicity. Low toxicity is desired. |
Table 3: Key in vitro ADME/Tox assays for early-stage drug discovery.
Protocol 5: In Vivo Efficacy in Xenograft Models
Expertise & Experience: The definitive preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for this evaluation.[16]
Protocol Steps:
-
Model Establishment:
-
Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 5 million cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle control, Compound QN-001 at 30 mg/kg, Compound QN-001 at 100 mg/kg).
-
Administer the compound and vehicle via the intended clinical route (e.g., oral gavage) on a set schedule (e.g., once daily) for a defined period (e.g., 21 days).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
Trustworthiness: To validate that tumor growth inhibition is due to on-target activity, a PD study is essential.[17]
-
At the end of the study (or in a separate satellite group of animals), collect tumor tissue at specific time points after the final dose.
-
Analyze the tumor lysates by Western blot for the same phospho-biomarker used in the cell-based assay (Protocol 3.3). A reduction in the biomarker confirms target engagement in vivo.[18]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Data Integration and Candidate Selection
The ultimate goal is to select a single lead candidate to advance toward clinical trials. This decision is made by integrating all the data generated in the evaluation cascade. The ideal candidate exhibits a multi-parameter optimized profile:
-
High Potency: Low nanomolar IC₅₀ against the target kinase.
-
High Selectivity: Minimal activity against other kinases.
-
Cellular Activity: Demonstrates on-target pathway modulation in cells at relevant concentrations.
-
Favorable ADME Properties: Good solubility, permeability, and metabolic stability.
-
In Vivo Efficacy: Causes significant tumor growth inhibition in animal models at a well-tolerated dose.
-
Demonstrated On-Target Activity In Vivo: Shows modulation of the pharmacodynamic biomarker in tumor tissue.
Conclusion
The development of novel kinase inhibitors from the quinoline-3-carboxylic acid scaffold is a structured, data-driven process. By employing a systematic evaluation cascade that moves from simple biochemical assays to complex in vivo models, researchers can efficiently identify compounds with a high probability of success. Each step in the process generates critical data that, when viewed holistically, allows for the confident selection of a lead candidate. The protocols and strategies outlined in this guide provide a robust framework for scientists and drug development professionals to navigate the challenging but rewarding path of kinase inhibitor discovery.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
-
Al-Soud, Y. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
- BenchChem. (2025).
-
Gozalubia, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022).
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Diamond, J. M., et al. (2012). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 18(11), 3094-3104. [Link]
-
Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 136-146. [Link]
- Oncolines B.V. (2024). Kinome Profiling.
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187–16197. [Link]
- Gozalubia, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Hughes, J. P., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
-
Singh, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Medicinal Chemistry, 16(7), 998-1007. [Link]
- Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
-
Wilkinson, R. W., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Cancer Research, 64(7_Supplement), 193-194. [Link]
-
Varricchio, C., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3144. [Link]
-
El-Damasy, D. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inits.at [inits.at]
- 4. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
The Untapped Potential of 6-Bromo-4-Methylquinoline-3-carboxylic Acid in Advanced Materials: A Guide for Innovators
Introduction: Unveiling a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel molecular components that offer tunable electronic, optical, and structural properties is paramount. Quinoline derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating significant utility in fields ranging from pharmaceuticals to organic electronics.[1][2] This guide focuses on a specific, yet underexplored member of this family: 6-Bromo-4-Methylquinoline-3-carboxylic acid .
The unique architecture of this molecule, featuring a rigid quinoline core, a reactive carboxylic acid group, and strategic bromo and methyl substitutions, presents a compelling platform for the rational design of next-generation materials. The electron-withdrawing nature of the quinoline ring system suggests inherent electron-transporting capabilities, while the carboxylic acid moiety provides a versatile anchor for surface functionalization or coordination with metal centers.[3][4] The bromo- and methyl- groups offer sites for further synthetic modification, allowing for fine-tuning of the molecule's steric and electronic characteristics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the applications of this compound. We will delve into its potential as a key component in Organic Light-Emitting Diodes (OLEDs) and as a functional ligand in the burgeoning field of Metal-Organic Frameworks (MOFs), providing both theoretical grounding and actionable experimental protocols.
Physicochemical Properties at a Glance
A thorough understanding of a material's intrinsic properties is the foundation of its application. Below is a summary of the key computed properties for a closely related analogue, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, which provides valuable insights into the expected characteristics of the target molecule.
| Property | Value | Source |
| Molecular Formula | C10H6BrNO3 | PubChem CID: 693203[5] |
| Molecular Weight | 268.06 g/mol | PubChem CID: 693203[5] |
| XLogP3-AA | 2.5 | PubChem CID: 693203[5] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 693203[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 693203[5] |
Application Note I: A Luminescent Future in Organic Light-Emitting Diodes (OLEDs)
The Rationale: Quinoline derivatives are well-established in the field of organic electronics, frequently serving as electron-transporting materials (ETMs), host materials, and even as emissive components in OLEDs.[1][2][6] The intrinsic electron-deficient nature of the quinoline core facilitates efficient electron injection and transport, which is crucial for achieving balanced charge carrier distribution and high device efficiency.[6]
This compound is a promising candidate for OLED applications due to:
-
Tunable Energetics: The extended π-system of the quinoline core, modified by the bromo- and methyl- groups, is expected to exhibit desirable HOMO/LUMO energy levels for efficient charge injection and transport.
-
Film-Forming Properties: The carboxylic acid group can be leveraged to improve solubility and promote uniform thin-film formation, a critical aspect of device fabrication.
-
Versatility: This molecule could potentially function as an ETM, a host for phosphorescent or fluorescent emitters, or, with further derivatization, as a primary light-emitting material itself.[6]
Experimental Protocol: Fabrication and Characterization of a Bilayer OLED Device
This protocol outlines a foundational experiment to evaluate the performance of this compound as an electron-transporting layer in a simple bilayer OLED.
Objective: To assess the electron-transporting capabilities of this compound in a heterojunction OLED.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
N,N'-Di-[(1-naphthalenyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine (NPD)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3) (as the emissive layer)
-
This compound (as the electron-transporting layer)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
High-purity solvents (toluene, isopropanol, deionized water)
Workflow Diagram:
Caption: Workflow for the fabrication and testing of a bilayer OLED device.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface at 3000 rpm for 60 seconds.
-
Anneal the substrates at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Transfer the substrates to a thermal evaporation chamber.
-
Deposit a 40 nm layer of NPD at a rate of 1 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
In the same vacuum chamber, deposit a 30 nm layer of Alq3 at a rate of 1 Å/s.
-
-
Electron-Transporting Layer (ETL) Deposition:
-
Deposit a 20 nm layer of this compound at a rate of 1 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Deposit a 100 nm layer of Al at a rate of 2 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy resin and a glass coverslip to prevent degradation from air and moisture.
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence spectrum at various driving voltages.
-
Expected Outcomes & Interpretation: The J-V-L characteristics will reveal the turn-on voltage, current efficiency, and power efficiency of the device. A low turn-on voltage and high efficiency would indicate that this compound is effectively facilitating electron transport from the cathode to the emissive layer. The electroluminescence spectrum should correspond to the emission of Alq3, confirming that the recombination of charge carriers is occurring within the emissive layer.
Application Note II: A Structural Scaffold for Metal-Organic Frameworks (MOFs)
The Rationale: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[3] The choice of the organic linker is critical in determining the topology, porosity, and functionality of the resulting MOF. Carboxylic acids are among the most widely used functional groups for coordinating with metal centers to form stable MOF structures.[3][4]
This compound is an excellent candidate as a ligand for MOF synthesis due to:
-
Coordination Site: The carboxylic acid group provides a robust coordination site for binding with a variety of metal ions.[3]
-
Structural Rigidity: The planar quinoline core can impart rigidity to the MOF structure, leading to the formation of stable porous frameworks.
-
Functional Pores: The nitrogen atom within the quinoline ring and the bromine atom can act as additional functional sites within the pores of the MOF, potentially enhancing its properties for applications such as gas storage, separation, or catalysis.
Experimental Protocol: Solvothermal Synthesis of a Quinoline-Based MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using this compound as the organic linker and Zinc(II) as the metal node.
Objective: To synthesize a crystalline MOF using this compound and characterize its structure and porosity.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Workflow Diagram:
Caption: General workflow for the solvothermal synthesis and characterization of a MOF.
Step-by-Step Methodology:
-
Synthesis:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO3)2·6H2O in 10 mL of DMF.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial in a 23 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120°C for 24 hours.
-
-
Purification and Activation:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF (3 x 10 mL).
-
Immerse the crystals in ethanol for 3 days, replacing the ethanol daily, to exchange the DMF solvent within the pores.
-
Activate the sample by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF.
-
Gas Sorption Analysis: Measure the nitrogen adsorption-desorption isotherm at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, confirming the porosity of the material.
-
Expected Outcomes & Interpretation: The formation of a crystalline powder, confirmed by sharp peaks in the PXRD pattern, would indicate the successful synthesis of a MOF. TGA analysis will reveal the temperature at which the framework begins to decompose. The nitrogen sorption isotherm will provide quantitative data on the surface area and porosity of the material. A Type I isotherm is characteristic of microporous materials like MOFs. The results of these characterizations will provide a comprehensive understanding of the structural and physical properties of the newly synthesized quinoline-based MOF, paving the way for its exploration in various applications.
Conclusion and Future Outlook
This compound represents a molecule of significant, yet largely unexplored, potential in materials science. Its unique combination of a quinoline core, a carboxylic acid functional group, and sites for further derivatization makes it a versatile platform for the development of advanced materials. The application notes and protocols provided herein offer a starting point for researchers to investigate its utility in OLEDs and MOFs. Further exploration into its photophysical properties, its ability to form coordination polymers with other metals, and the impact of derivatization on its performance will undoubtedly unlock new and exciting applications for this promising compound.
References
- Vertex AI Search. (2026). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China.
- Vertex AI Search. (2026).
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- MDPI. (2022).
- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- PubMed. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
- ResearchGate. (2025). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium.
- ResearchGate. (2023). Quinoline derivatives (organic compounds) and their properties.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
- Strem Catalog Blogs. (2025). MOF Linkers with Carboxylic Acid Donor Ligands.
- MDPI. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- ResearchGate. (2020). Quinoline and its derivatives as corrosion inhibitors: A review.
- PubMed. (2021).
- Universidad de Granada. (2022).
- National Institutes of Health. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones.
- MDPI. (2022).
- Royal Society of Chemistry. (2019). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties.
-
PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 4. blog.strem.com [blog.strem.com]
- 5. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic process. We will delve into the mechanistic reasoning behind experimental choices, providing a framework for robust and reproducible synthesis.
The primary route to 6-bromo-4-hydroxyquinoline-3-carboxylic acid is the Gould-Jacobs reaction , a powerful method for constructing the quinoline scaffold.[1][2][3] The synthesis is typically a three-step sequence:
-
Condensation: 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Saponification: The resulting ester is hydrolyzed to yield the final carboxylic acid product.
While reliable, this pathway, particularly the thermal cyclization step, is prone to challenges that can significantly impact yield and purity. This guide provides direct answers to the issues you may encounter.
Synthesis Overview
The overall workflow from starting materials to the final product is illustrated below. Each stage presents unique challenges that are addressed in the subsequent troubleshooting section.
Caption: General workflow for the Gould-Jacobs synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you might encounter during the synthesis.
Stage 1: Condensation Reaction
Question: My condensation reaction to form the anilidomethylenemalonate intermediate is showing low yield or is incomplete. What's going wrong?
Answer: Low yield in the initial condensation step is typically due to one of three factors:
-
Reagent Purity: Ensure that the 4-bromoaniline is pure and dry. Aniline derivatives can oxidize and darken on storage, and impurities can interfere with the reaction. Diethyl ethoxymethylenemalonate (DEEM) should also be of high purity.
-
Reaction Temperature: This step requires heating, typically in the range of 100-130°C.[2] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk side reactions. It's crucial to monitor the reaction temperature closely.
-
Ethanol Removal: The condensation reaction produces ethanol as a byproduct. According to Le Châtelier's principle, its removal will drive the reaction to completion. Performing the reaction in a setup that allows for the distillation of ethanol is beneficial.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The intermediate is significantly more polar than the starting aniline. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time.
Stage 2: Thermal Cyclization
Question: The thermal cyclization step is resulting in a very low yield and a lot of black, tarry material. How can I improve this?
Answer: This is the most common and critical issue in the Gould-Jacobs synthesis. The high activation energy required for the 6-electron electrocyclization is the root cause of these problems.[2]
-
Insufficient Temperature: The cyclization requires a very high temperature, typically around 250°C.[3] Failure to reach this temperature will result in no reaction or an incomplete reaction.
-
Thermal Decomposition: Conversely, temperatures that are too high or prolonged heating can cause the starting material and the product to decompose, leading to charring and tar formation.[3][5] The key is to find the "sweet spot" of temperature and time.
-
Solvent Choice (Critical): Performing this reaction neat (without solvent) is often low-yielding. The use of a high-boiling, inert solvent is essential for consistent heat transfer and to minimize decomposition.[5]
-
Recommended Solvents: Diphenyl ether or Dowtherm A are the solvents of choice.[3] They have boiling points well above the required reaction temperature and are thermally stable. Using these solvents can dramatically increase yields, sometimes up to 95%.[3]
-
Procedure Tip: A common and effective technique is to add the intermediate portion-wise to the pre-heated solvent (240-250°C).[4] This ensures rapid heating to the target temperature and can improve yield.
-
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions at these high temperatures.[5]
Question: How can I avoid the hazards and difficulties of working at 250°C?
Answer: Microwave-assisted synthesis is an excellent modern alternative to conventional heating for this step.
-
Mechanism: Microwave irradiation directly and efficiently heats the reaction mixture, allowing for very rapid heating to high temperatures. This significantly shortens reaction times from hours to minutes.
-
Advantages: Shorter reaction times dramatically reduce the opportunity for thermal decomposition, often leading to higher yields and cleaner products.[6]
-
Example Conditions: Studies have shown that heating the reaction mixture to 300°C for just 5 minutes using a microwave reactor can provide an isolated yield of 47%, which is often higher and more reproducible than classical heating methods.[6]
Stage 3: Saponification (Ester Hydrolysis)
Question: My ester hydrolysis is not going to completion, or I am having trouble isolating my final carboxylic acid product.
Answer: Incomplete hydrolysis or isolation issues are common but usually straightforward to resolve.
-
Hydrolysis Conditions: The hydrolysis of the ethyl ester requires refluxing with a strong base.
-
Base: A 10% aqueous solution of sodium hydroxide (NaOH) is typically sufficient.[2][7] Ensure you are using a sufficient molar excess of the base.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared. A co-solvent like THF or ethanol might be needed if the starting ester has poor solubility in the aqueous base, but be aware that using an alcohol co-solvent can lead to transesterification.[8] If NaOH is ineffective, lithium hydroxide (LiOH) in a THF/water mixture can be a more potent alternative.[8]
-
-
Product Isolation: The product, 6-bromo-4-hydroxyquinoline-3-carboxylic acid, is precipitated from the solution by acidification.
-
Acidification: After cooling the reaction mixture (an ice bath is recommended), carefully add concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~1-2).[7] This protonates the carboxylate and causes the product to precipitate out of the solution.
-
Precipitation: If the product does not precipitate immediately, try scratching the inside of the flask with a glass rod or letting it stand in the ice bath for a longer period.
-
Washing: The collected solid should be washed thoroughly with cold water to remove any inorganic salts before drying.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: The main hazards are the very high temperatures (~250°C) used in the cyclization step, which pose a significant burn risk and require a well-calibrated heating mantle and thermometer in a fume hood. Diphenyl ether is flammable at high temperatures. Sodium hydroxide and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q2: My final product is off-white or yellow. How can I purify it? A2: Color impurities are common. The most effective purification method is recrystallization. Suitable solvents include ethanol, acetic acid, or DMF. The choice of solvent will depend on the specific impurities.
Q3: Can I use a different aniline to make other derivatives? A3: Yes, the Gould-Jacobs reaction is very versatile. It is particularly effective for anilines that have electron-donating groups at the meta-position.[1][2] Using different substituted anilines will allow for the synthesis of a wide variety of quinoline derivatives.
Q4: What is the tautomeric form of my final product? A4: The product, 6-bromo-4-hydroxyquinoline-3-carboxylic acid, exists in tautomeric equilibrium with its keto form, 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. In most cases, the 4-oxo form is the major and more stable tautomer.[1]
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction can be monitored by TLC.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a high-temperature thermometer, preheat diphenyl ether to 250°C under an inert atmosphere.
-
Addition: Add the crude intermediate from step 1 to the hot diphenyl ether in small portions, ensuring the temperature does not drop below 240°C.
-
Reaction: Maintain the reaction mixture at 250°C for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like hexanes or petroleum ether to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.[4]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a 2-5 mL microwave vial, add the crude anilidomethylenemalonate intermediate (from Protocol 1, Step 1). If starting from scratch, add 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq), where the excess DEEM acts as a solvent.[6]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300°C and hold for 5-15 minutes. (Optimization may be required).[6]
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol. Dry the resulting solid under vacuum.[6]
Protocol 3: Saponification to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Setup: Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH 1-2). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove salts, then dry under vacuum to yield the final product.[2][7]
Data Summary
The following table provides a comparison of typical reaction parameters for the critical cyclization step.
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale & Remarks |
| Solvent | Diphenyl Ether / Dowtherm A | DEEM (excess) or inert solvent | High-boiling solvent is crucial for thermal method; Microwave can often be run with less or no solvent. |
| Temperature | ~250 °C | 250 - 300 °C | High temperatures are required for cyclization. Microwave allows for higher temps with less decomposition.[6] |
| Time | 30 - 120 minutes | 5 - 15 minutes | Microwave heating is significantly faster, reducing side reactions.[6] |
| Typical Yield | 50 - 70% (variable) | 45 - 65% (often more reproducible) | Yields are highly dependent on substrate and precise conditions. Microwave often provides cleaner crude product. |
Troubleshooting Flowchart
If you are experiencing low yield, use the following decision tree to diagnose the potential issue.
Caption: Decision tree for troubleshooting low yield.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Reddit. Why are my ester hydrolysis not working : r/Chempros. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 6-Bromo-4-Methylquinoline-3-carboxylic Acid
Welcome to the technical support center for the purification of 6-Bromo-4-Methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this important quinoline derivative. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical, evidence-based solutions to frequently encountered experimental hurdles.
Understanding the Starting Material: The Crude Product
The purity of your final compound is intrinsically linked to the synthetic route employed. This compound is commonly synthesized via the Doebner reaction, a powerful tool for constructing the quinoline scaffold.[1][2][3] This three-component reaction involves the condensation of 4-bromoaniline, pyruvic acid, and an aldehyde (in this case, acetaldehyde, which is often generated in situ from paraldehyde).
Typical Impurities to Expect:
-
Unreacted Starting Materials: Residual 4-bromoaniline, pyruvic acid, and aldehyde.
-
Polymeric Byproducts: The acidic conditions of the Doebner reaction can promote the polymerization of the aldehyde and other reactive intermediates, leading to the formation of tar-like substances.[4] This is a prevalent issue that can complicate purification.
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to a variety of structurally related impurities.
The initial appearance of your crude product can be a valuable diagnostic tool. A dark, gummy, or tarry consistency often indicates a significant presence of polymeric byproducts, which will necessitate a more rigorous purification strategy.
Purification Strategy Overview
A multi-step approach is often the most effective way to achieve high purity for this compound. The general workflow involves an initial purification by acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate closely related acidic compounds and achieve crystalline purity.
Caption: General purification workflow for this compound.
Troubleshooting and FAQs
Section 1: Acid-Base Extraction
The carboxylic acid functionality of the target molecule makes it an ideal candidate for purification via acid-base extraction. This technique leverages the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.
Q1: I've performed an acid-base extraction, but my recovered product is still discolored and shows multiple spots on TLC. What went wrong?
A1: This is a common issue and can stem from several factors. Let's troubleshoot the process step-by-step.
-
Incomplete Extraction: Ensure you have used a sufficient volume of aqueous base to deprotonate all of your carboxylic acid. It is advisable to perform multiple extractions with fresh portions of the basic solution to ensure complete transfer to the aqueous layer.
-
Emulsion Formation: Emulsions, or the suspension of fine droplets of one liquid within another, can trap impurities. If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by the addition of a small amount of brine (saturated NaCl solution).
-
Precipitation of the Salt: If the concentration of the carboxylate salt in the aqueous layer is too high, it may precipitate. If this occurs, add more water to redissolve the salt before proceeding.
-
Incomplete Back-Extraction: After acidifying the aqueous layer to precipitate your product, ensure you have lowered the pH sufficiently (typically to pH 2-3) to fully protonate the carboxylate. Check the pH with litmus or pH paper. If the product is somewhat soluble in the acidic aqueous solution, a back-extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary to recover it.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3). The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the purified solid under vacuum.
Sources
troubleshooting low yield in Gould-Jacobs quinoline synthesis
Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful, yet often temperamental, reaction. Here, we address common issues, particularly those leading to low yields, in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize this synthesis for your specific substrates.
Troubleshooting Guide: Tackling Low Yields
The Gould-Jacobs synthesis is a four-stage process: (1) condensation of an aniline with an alkoxymethylenemalonate ester, (2) high-temperature thermal cyclization, (3) saponification, and (4) decarboxylation.[1][2][3] Low yields can arise at any of these stages. This guide will dissect potential problems step-by-step.
Part 1: The Initial Condensation Step
Question 1: My initial condensation reaction between the aniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the cause?
Answer: An incomplete initial condensation is a common bottleneck. Several factors related to the nucleophilicity of your aniline and the reaction conditions could be at play.
-
Aniline Reactivity: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups (EDGs) at the meta-position.[1][2] EDGs increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, strong electron-withdrawing groups (EWGs) diminish the aniline's nucleophilicity, slowing down or even inhibiting the initial Michael-type addition to DEEM.[4]
-
Steric Hindrance: Bulky ortho-substituents on the aniline can sterically hinder the approach of the nitrogen nucleophile to the DEEM, leading to a slower reaction rate.
-
Reaction Conditions: While often performed neat, gentle heating to between 100-130 °C for 1-2 hours is typically sufficient to drive the condensation to completion.[1] It's crucial to remove the ethanol byproduct, as its presence can create an unfavorable equilibrium. This can be achieved by performing the reaction under reduced pressure or by simply allowing it to evaporate from the reaction mixture.
Experimental Protocol: Optimizing the Condensation
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture with stirring at 100-130 °C.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.[1]
Part 2: The Critical Thermal Cyclization Step
The high-temperature cyclization is arguably the most challenging step and the primary source of low yields.
Question 2: I'm observing very low conversion of my anilidomethylenemalonate intermediate to the desired 4-hydroxy-3-carboethoxyquinoline, even with prolonged heating. What's going wrong?
Answer: Insufficient thermal energy is the most likely culprit. The intramolecular 6-electron electrocyclization has a significant energy barrier, typically requiring temperatures above 250 °C.[1][5]
-
Temperature is Key: If your heating setup cannot consistently maintain a temperature of at least 250 °C, the cyclization will be inefficient. A temperature of 300 °C is often found to be optimal, though this is substrate-dependent.[1][6]
-
Heating Method: Conventional heating in a high-boiling inert solvent is the traditional approach. However, modern techniques like microwave irradiation have shown significant advantages, often leading to shorter reaction times and improved yields by facilitating rapid and uniform heating.[1][6]
Question 3: My reaction mixture is turning into a dark, insoluble tar during the cyclization step. How can I prevent this?
Answer: Tar formation is a clear sign of product or intermediate decomposition, a common issue at the high temperatures required for cyclization.[5]
-
Excessive Heat or Time: While high temperatures are necessary, prolonged heating can lead to degradation.[1][6] It's a delicate balance; the reaction time must be carefully optimized to maximize cyclization while minimizing decomposition.
-
Choice of Solvent: A high-boiling, inert solvent is crucial.[5] Commonly used solvents include diphenyl ether (boiling point: 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, boiling point: ~257 °C).[7][8][9] These solvents provide a stable medium for achieving the necessary high temperatures. Mineral oil is another option.[10]
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.[10]
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield (Microwave Synthesis)
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | Low |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | Low |
| 4 | 300 | 20 | 28 (Degradation observed) |
| 5 | 300 | 5 | 47 |
Data adapted from a study on the microwave-assisted Gould-Jacobs reaction.[1][6] This table illustrates that an optimal balance of high temperature and short reaction time is critical for maximizing yield.
Question 4: Are there alternatives to the harsh thermal conditions for the cyclization step?
Answer: Yes, several catalytic methods have been developed to promote the cyclization under milder conditions.
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, known as Eaton's reagent, has proven to be an excellent alternative for catalyzing the cyclization.[11] It allows the reaction to proceed at significantly lower temperatures (80-100 °C) and often results in quantitative yields.[11]
-
Polyphosphoric Acid (PPA): PPA is another effective cyclizing agent for this and similar reactions.[12]
Experimental Protocol: Classical Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (around 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent such as cyclohexane or hexane to aid in the precipitation and to help wash away the high-boiling solvent.
-
Collect the solid product by filtration.
Part 3: Saponification and Decarboxylation
Question 5: My saponification of the 4-hydroxy-3-carboethoxyquinoline is incomplete, or I'm getting low yields of the final 4-hydroxyquinoline after decarboxylation.
Answer: These final two steps, while generally more straightforward, can still present challenges.
-
Incomplete Saponification: Ensure you are using a sufficient excess of a strong base, like sodium hydroxide (e.g., a 10% w/v aqueous solution), and heating to reflux for an adequate amount of time (1-2 hours).[1] Monitoring the reaction by TLC is recommended to confirm the complete disappearance of the starting ester.
-
Losses During Workup: After saponification, the resulting carboxylate salt is in the aqueous layer. Careful acidification (e.g., with concentrated HCl) is required to precipitate the quinoline-3-carboxylic acid.[1] Ensure the solution is sufficiently acidic to fully protonate the carboxylate.
-
Incomplete Decarboxylation: The decarboxylation step requires heating the quinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases.[1] If the temperature is too low or the heating time is too short, the reaction will be incomplete.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gould-Jacobs reaction?
A1: The reaction proceeds through several distinct steps:
-
Condensation: The aniline's amino group performs a nucleophilic attack on the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This is a 6-electron electrocyclization that forms the quinoline ring system upon heating.[1][2]
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base.[2][3]
-
Decarboxylation: The resulting carboxylic acid is heated to eliminate carbon dioxide, yielding the final 4-hydroxyquinoline product.[1][2]
Q2: I'm using an asymmetrically substituted aniline. How can I control the regioselectivity of the cyclization?
A2: Regioselectivity in the Gould-Jacobs reaction is a known challenge and is influenced by both steric and electronic factors.[7] Cyclization can occur at either of the two ortho positions of the aniline, potentially leading to a mixture of products.[7] Unfortunately, controlling this can be difficult under standard thermal conditions. In some cases, kinetic versus thermodynamic control can be achieved by varying the reaction conditions (e.g., gas-phase pyrolysis vs. solution-phase heating), but this often requires specialized equipment.[13][14] A thorough analysis of your product mixture (e.g., by NMR) is essential to determine the isomeric ratio.
Q3: Can I use a catalyst for the entire one-pot synthesis?
A3: While some palladium-catalyzed methods exist for synthesizing quinoline derivatives, the classic Gould-Jacobs reaction is typically a stepwise thermal process.[15][16] However, recent advancements have shown that a multicomponent, one-pot synthesis combining the Gould-Jacobs reaction with other transformations like Heck or Suzuki couplings is possible, using diphenyl ether as a solvent that mediates both reactions.[17]
Visualizing the Process
To better understand the workflow and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting flowchart.
Caption: The four main stages of the Gould-Jacobs quinoline synthesis.
Caption: A logical flowchart for troubleshooting low yields in the Gould-Jacobs synthesis.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Gould–Jacobs reaction. Wikiwand. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Available at: [Link]
-
Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. ResearchGate. Available at: [Link]
-
Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of... ResearchGate. Available at: [Link]
-
DOWTHERM A - Heat Transfer Fluid. IFI. Available at: [Link]
-
DOWTHERM A Heat Transfer Fluid. Preprints.org. Available at: [Link]
-
Gould-Jacobs Reaction. Organic-Chemistry.org. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
-
DOWTHERM™ A Heat Transfer Fluid. Dow Inc. Available at: [Link]
-
Cyclization of 2-Ethylene Ketal-cyclohexyl-1-propionamide in PPA-AcOH. ResearchGate. Available at: [Link]
-
Ch 8 : Nucleophilc Substitution answers. University of Calgary. Available at: [Link]
-
Anilines as Nucleophiles. ResearchGate. Available at: [Link]
-
Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. PubMed Central. Available at: [Link]
-
Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. PubMed. Available at: [Link]
-
Gould–Jacobs Reaction. ResearchGate. Available at: [Link]
-
Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. mdpi.com [mdpi.com]
- 8. rodun-int.com [rodun-int.com]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature and Reaction Time for Quinoline Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the fine-tuning of quinoline synthesis. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights into optimizing two of the most critical parameters in your reactions: temperature and reaction time. Moving beyond simple procedural lists, we will explore the causal relationships between these variables and your experimental outcomes, empowering you to troubleshoot effectively and enhance the efficiency and yield of your syntheses.
Frequently Asked Questions (FAQs): General Principles of Optimization
This section addresses foundational questions regarding the optimization of quinoline synthesis, providing a framework for troubleshooting across various named reactions.
Q1: Why are temperature and reaction time such critical parameters in quinoline synthesis?
Temperature and reaction time are fundamentally linked to reaction kinetics and thermodynamics. Temperature directly influences the rate of reaction; higher temperatures typically increase the speed of both desired product formation and undesired side reactions.[1] Reaction time determines the extent of conversion. An insufficient reaction time leads to incomplete conversion and low yields, while an excessive duration can promote the decomposition of the desired product or the formation of polymeric tars, especially under the harsh acidic conditions common to many quinoline syntheses.[1][2][3] The interplay between these two parameters dictates the overall success of the synthesis.
Q2: I'm starting a new quinoline synthesis. How should I systematically approach the optimization of temperature and time?
A systematic approach is crucial. We recommend a two-phase process:
-
Initial Scoping with TLC: Begin by running the reaction at a literature-reported temperature. Monitor its progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[4][5] This will give you a preliminary idea of the reaction rate and help you identify when the starting material is consumed and when product degradation begins.
-
Matrix Optimization: Once you have an approximate time frame, perform a small-scale matrix experiment. Set up several identical reactions and vary the temperature in 10-20°C increments around the initial condition. Monitor each reaction by TLC or LC-MS to find the temperature that provides the cleanest conversion in the shortest amount of time. This methodical approach, sometimes part of a Design of Experiments (DoE), is highly effective for optimization.[2]
Q3: What are the common visual or analytical signs of suboptimal temperature or reaction time?
Several signs can indicate that your reaction conditions are not optimized:
-
Excessive Tar/Polymer Formation: A reaction mixture that becomes a thick, dark, intractable tar is a classic sign of excessive temperature or reaction time, particularly in Skraup and Doebner-von Miller syntheses.[2][3] This is often due to the acid-catalyzed polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[2][3]
-
Multiple Spots on TLC: The appearance of numerous product spots on a TLC plate, especially those that change in relative intensity over time, can indicate product degradation or the formation of side products due to prolonged heating.[5]
-
Low Yield Despite Full Starting Material Consumption: If your starting material is gone but the yield of the desired product is low, it suggests that the intermediate or product is unstable under the reaction conditions, likely due to excessive heat or time.[1][6]
-
Incomplete Reaction: The persistent presence of starting material after an extended period indicates the temperature may be too low to overcome the activation energy of a key step, such as the final cyclization.[1][7]
Troubleshooting Guides for Specific Quinoline Syntheses
This section provides detailed troubleshooting in a Q&A format for common challenges encountered in popular named quinoline synthesis reactions.
The Skraup Synthesis
The Skraup synthesis is notoriously exothermic and requires careful control.[3][8] It involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][9]
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I better manage the temperature?
This is a critical safety and yield issue. The reaction's exothermicity can lead to runaway conditions.[3]
-
Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic, and the subsequent reactions are also energetic.[8][10]
-
Solution:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic and effective method to make the reaction less violent by extending it over a longer period.[3][10][11]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and dropwise to the cooled mixture of aniline, glycerol, and the moderator.[3]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should be sufficient to maintain reflux for a period. If it becomes too vigorous, apply external cooling.[11]
-
The Doebner-von Miller Synthesis
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.[12][13]
Q: My Doebner-von Miller reaction is producing low yields and a significant amount of polymer. How can I optimize temperature and time to prevent this?
Polymerization of the α,β-unsaturated carbonyl compound is the most common side reaction, directly impacted by temperature.[2][3]
-
Causality: Strong acids and high temperatures catalyze the self-polymerization of the carbonyl reactant, competing directly with the desired quinoline formation.[2]
-
Solution:
-
Maintain the Lowest Effective Temperature: Avoid excessive heating. The goal is to find the minimum temperature required for the cyclization to proceed efficiently without accelerating polymerization.[2]
-
Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the reaction with aniline over self-polymerization.[2]
-
Consider a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an aqueous acidic phase can dramatically reduce polymerization and improve yields.[2][14]
-
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][15]
Q: I'm getting a very low yield in my Friedländer synthesis. What is the optimal temperature range, and how do I know when the reaction is complete?
Low yields in the Friedländer synthesis are often due to suboptimal temperature or inappropriate reaction time.[6][16]
-
Causality: The reaction requires enough thermal energy to drive the condensation and subsequent cyclodehydration. However, excessive heat can cause decomposition.[1] The aldol condensation of the ketone reactant with itself is also a common side reaction, especially under basic conditions.[6][7]
-
Solution:
-
Temperature Optimization: The optimal temperature is highly substrate-dependent. While traditional methods may require heating between 150-220°C, modern protocols using catalysts can proceed at lower temperatures.[7] For instance, reactions in acetic acid under microwave irradiation have shown excellent yields at 160°C in just 5-10 minutes.[17] A typical reflux in solvents like ethanol or methanol often occurs between 80-120°C.[18]
-
Reaction Time Monitoring: This is a perfect application for TLC. Monitor the reaction until the 2-aminoaryl ketone/aldehyde spot disappears. Continuing to heat the reaction long after the starting material is consumed will not increase the yield and may lead to the formation of impurities.[7]
-
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[9][19]
Q: The acid-catalyzed cyclization step in my Combes synthesis is inefficient, leading to low yields. What temperatures are required?
The final cyclization is the rate-determining step and is highly dependent on temperature and the acid catalyst used.[19]
-
Causality: This intramolecular electrophilic aromatic substitution requires harsh conditions to overcome the activation energy, especially if the aniline ring is deactivated. The enamine intermediate must be protonated to facilitate the ring closure.[19][20]
-
Solution:
-
High Temperatures: This step often requires high temperatures, sometimes around 250°C, particularly in high-boiling point solvents like diphenyl ether.[7]
-
Strong Acid Catalysis: Concentrated sulfuric acid is a common catalyst used to promote the dehydration and cyclization.[19] Polyphosphoric acid (PPA) can also be an effective dehydrating agent and catalyst for this step.[19] The choice of acid and the reaction temperature are coupled; a stronger acid may allow for a lower reaction temperature.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for common quinoline syntheses. Note that these are starting points, and optimization is crucial for specific substrates.
| Synthesis Method | Typical Temperature Range | Typical Reaction Time | Key Optimization Considerations |
| Skraup | 100 - 150°C[21] | 2 - 4 hours[22] | Control of exotherm is critical. Use of moderators (FeSO₄) is highly recommended.[3][11] |
| Doebner-von Miller | 70 - 110°C (Reflux) | 2 - 6 hours | Minimize polymerization by using the lowest effective temperature and gradual reactant addition.[2][7] |
| Friedländer | 80 - 220°C[7][18] | 5 min - 12 hours[17] | Highly dependent on catalyst and solvent. Monitor by TLC to avoid product degradation.[7] |
| Combes | 60 - 250°C[7][23] | 30 min - 4 hours | The cyclization step often requires high temperatures and strong acid catalysts.[7][19] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal reaction time.[5]
-
Prepare the TLC Plate: On a silica gel plate, draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Prepare the Developing Chamber: Pour a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.[5]
-
Spot the Plate:
-
Dissolve a small amount of your starting material(s) in a volatile solvent and spot it on the "SM" lane.
-
Using a capillary tube, carefully withdraw a small aliquot from your reaction mixture and spot it on the "RM" lane.
-
On the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[5]
-
-
Develop and Visualize: Place the plate in the developing chamber. Once the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[5]
-
Interpret the Results: The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The appearance of new spots indicates product formation or side products. The co-spot helps to definitively distinguish the product from the starting material.[5]
Diagram: Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving issues of low yield in quinoline synthesis.
Caption: A flowchart illustrating key decision points for troubleshooting low yields.
Diagram: Temperature vs. Reaction Outcome
This diagram visualizes the conceptual relationship between reaction temperature and the formation of desired product versus undesired byproducts.
Caption: The impact of temperature on the outcome of a typical quinoline synthesis.
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (n.d.). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Combes quinoline synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- BenchChem. (n.d.).
- Bailey, H. et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis...
- Sharma, S. (2015). Combes Quinoline Synthesis.
- Sahanawaz, C. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
- BenchChem. (2025).
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- University of Dhaka. (n.d.).
- Wikipedia. (n.d.). Friedländer synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SciSpace. (n.d.).
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
- Slideshare. (n.d.).
-
ResearchGate. (2015). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Regioselective Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the regioselective synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing regioselectivity. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve your desired isomeric products with confidence.
Introduction: The Challenge of Regioselectivity
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis, particularly with specific substitution patterns, is often hampered by challenges in controlling regioselectivity. Classical methods like the Friedländer, Combes, Doebner-von Miller, and Conrad-Limpach syntheses can yield mixtures of isomers when unsymmetrical starting materials are used.[1] This guide provides a structured approach to understanding and overcoming these challenges.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2][3] A primary challenge arises when using unsymmetrical ketones, which can lead to a mixture of regioisomers.[4][5]
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. What is the primary cause?
A1: This is a classic challenge in Friedländer synthesis.[6] The use of an unsymmetrical ketone provides two different enolizable α-methylene groups. This creates two potential points for the initial condensation with the 2-aminoaryl aldehyde or ketone, resulting in the formation of a mixture of quinoline regioisomers.[5]
Q2: How can I control the regioselectivity of my Friedländer reaction?
A2: Several strategies can be employed to steer the reaction towards a single isomer:
-
Catalyst Control: The choice of catalyst is a powerful tool. Amine catalysts, such as pyrrolidine and its derivatives, can favor the formation of the kinetic enamine intermediate, leading to the 2-substituted quinoline. Ionic liquids have also been shown to promote high regioselectivity.[5]
-
Substrate Modification: Introducing a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway.[2][6]
-
Reaction Conditions: Optimizing temperature and the rate of reactant addition can also influence the outcome. For instance, in amine-catalyzed reactions, the gradual addition of the ketone and higher temperatures can enhance regioselectivity.[5]
Troubleshooting Guide: Friedländer Synthesis
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Poor Regioselectivity with Unsubstituted Ketones | Formation of both kinetic and thermodynamic enolates/enamines. | Solution: Employ a cyclic secondary amine catalyst (e.g., pyrrolidine) to favor the kinetic, less substituted enamine, leading to the 2-substituted quinoline.[5] Consider using ionic liquids as both solvent and promoter. |
| Aldol Side Reactions | Basic reaction conditions can promote self-condensation of the ketone starting material.[2] | Solution: To mitigate this, consider using the imine analog of the o-aminoaryl aldehyde/ketone.[2] Alternatively, an acid catalyst can be used.[2] |
| Low Yields | Incomplete reaction or side product formation. | Solution: Experiment with different acid or base catalysts.[2] For example, indium(III) triflate has been shown to be an effective catalyst.[7] Microwave-assisted synthesis can also improve yields and reaction times.[5][8] |
Data Presentation: Catalyst Effect on Regioselectivity
The following table demonstrates the impact of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde and 2-butanone.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85:15 | [Dormer et al., 2003] |
| Piperidine | 100 | 70:30 | [Dormer et al., 2003] |
| TABO* | 100 | 96:4 | [Dormer et al., 2003] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation [4]
-
To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (0.2 equiv) in a suitable solvent (e.g., toluene) at a specified temperature (e.g., 100 °C), add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of time (e.g., 1 hour).
-
Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Friedländer Synthesis Regioselectivity
Caption: Control of regioselectivity in the Friedländer synthesis.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] Regioselectivity becomes a significant challenge when using unsymmetrical β-diketones.[11]
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my Combes synthesis. What factors are at play?
A1: The regiochemical outcome in the Combes synthesis is a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.[11][12] The rate-determining step is the acid-catalyzed electrophilic aromatic annulation, and the stability of the transition state for this step dictates the major product.[9][12]
Q2: How can I influence the regioselectivity in the Combes reaction?
A2: You can manipulate the following factors:
-
Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone will favor the formation of the regioisomer where this bulky group is at the less hindered 2-position of the quinoline.[11][12]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring is crucial. Electron-donating groups (e.g., methoxy) tend to favor one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) direct the cyclization to produce the opposite regioisomer.[9][12]
Troubleshooting Guide: Combes Synthesis
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Poor Regioselectivity | Competing cyclization pathways due to similar steric and electronic influences.[11][12] | Solution: Modify the substituents on the starting materials. If possible, introduce a bulkier group on the β-diketone to sterically direct the cyclization.[11] Alternatively, alter the electronic properties of the aniline substituent.[12] |
| Low Yield | Incomplete condensation or cyclization. | Solution: The reaction is typically acid-catalyzed.[6] Consider using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which can be more efficient than the commonly used sulfuric acid.[6][9] |
| Reaction Failure with Strongly Deactivated Anilines | The electron-withdrawing group (e.g., -NO2) makes the aniline ring too unreactive for the electrophilic cyclization step.[10] | Solution: This is a known limitation. Consider alternative synthetic routes for quinolines with strongly deactivating groups. |
Visualization: Factors Influencing Combes Regioselectivity
Caption: Interplay of steric and electronic effects in Combes synthesis.
The Doebner-von Miller and Skraup Syntheses
These related reactions synthesize quinolines from anilines and α,β-unsaturated carbonyl compounds (Doebner-von Miller) or glycerol (Skraup).[13] They are notorious for harsh reaction conditions, often leading to significant side product formation.
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller/Skraup reaction is producing a lot of tar. What's happening and how can I fix it?
A1: Tar formation is the most common side reaction in these syntheses.[14][15] It's caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (or the acrolein formed in situ in the Skraup synthesis).[14] To minimize this:
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the highly exothermic reaction and reduce charring.[15]
-
Control Temperature: Maintain the lowest effective temperature to prevent polymerization.[14]
-
Biphasic System: For the Doebner-von Miller reaction, using a biphasic solvent system (e.g., aqueous acid and toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[14][15]
Q2: I'm isolating dihydroquinoline byproducts. Why is the final oxidation step incomplete?
A2: The final step of these syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[14] Incomplete oxidation can occur if the oxidizing agent (often nitrobenzene in the Skraup synthesis) is inefficient or used in insufficient amounts.[14]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent.
-
Post-Reaction Oxidation: If you've already isolated the dihydroquinoline, you may be able to oxidize it in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[14]
Troubleshooting Guide: Doebner-von Miller/Skraup Synthesis
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[14][15] | Solution: Optimize acid concentration and type (Brønsted vs. Lewis acids).[14] Control reaction temperature carefully.[14] For Doebner-von Miller, employ a biphasic solvent system.[14] For Skraup, use a moderator like ferrous sulfate.[15] |
| Incomplete Oxidation | Insufficient or inefficient oxidizing agent.[14] | Solution: Ensure a stoichiometric excess of the oxidant. Monitor the reaction for the disappearance of the dihydroquinoline intermediate. Consider a post-reaction oxidation step if necessary.[14] |
| Low Yield with Sterically Hindered Substrates | Steric hindrance can disfavor the desired cyclization pathway.[14] | Solution: Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial.[14] |
Visualization: Doebner-von Miller Reaction Challenges
Caption: Key challenges in the Doebner-von Miller synthesis.
The Conrad-Limpach Synthesis
This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[16] A key challenge is controlling the initial site of attack on the β-ketoester, which is temperature-dependent.
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach reaction is giving the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. What went wrong?
A1: This is a classic example of kinetic versus thermodynamic control, known as the Knorr variation.[16][17]
-
Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature), the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[16]
-
High Temperature (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the aniline attacks the less reactive ester group, forming a β-keto acid anilide. This intermediate then cyclizes to the thermodynamically more stable 2-hydroxyquinoline (the Knorr product).[16]
Q2: The cyclization step of my Conrad-Limpach synthesis is low-yielding. How can I improve it?
A2: The thermal cyclization step often requires high temperatures (~250 °C) and can be inefficient.[16] The choice of solvent is critical. Using a high-boiling, inert solvent like mineral oil can significantly improve the yield of the cyclization step compared to running the reaction neat.[16][18]
Troubleshooting Guide: Conrad-Limpach Synthesis
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Formation of 2-Hydroxyquinoline (Knorr Product) | Reaction run at high temperatures (~140°C), favoring thermodynamic attack at the ester.[16] | Solution: Conduct the initial condensation at a lower temperature (e.g., room temperature) to favor the kinetic product (attack at the keto group), which leads to the 4-hydroxyquinoline. |
| Low Yield in Thermal Cyclization Step | Inefficient cyclization, often due to decomposition at high temperatures when run neat.[16] | Solution: Use a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene to improve yields during the high-temperature (~250°C) cyclization.[16][18] |
| Incomplete Reaction | Insufficient heating time or temperature for the cyclization. | Solution: Ensure the reaction is heated for a sufficient duration at the optimal temperature.[19] A slight excess of the β-ketoester can also help drive the initial condensation.[19] |
References
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
Scilit. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. Doebner-von Miller reaction. Available from: [Link]
-
ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]
-
Wikipedia. Combes quinoline synthesis. Available from: [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Available from: [Link]
-
PubMed Central. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
-
ACS Publications. Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters. Available from: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. Available from: [Link]
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]
-
Wiley Online Library. Conrad-Limpach Cyclization. Available from: [Link]
-
Centurion University. Skraup synthesis of Quinoline. Available from: [Link]
-
YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]
-
ResearchGate. How to perform Doebner-MIller Synthesis without oxidizing agent?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition during high-temperature cyclization of quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Maximizing Yield.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with high-temperature quinoline cyclization reactions. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering solutions grounded in established chemical principles.
Issue 1: My reaction mixture is turning into a thick, dark tar, leading to low yields and difficult purification.
-
Question: What is causing this tar formation, and how can I prevent it?
-
Answer: Tar formation is a frequent issue, especially in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][2] The primary cause is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, such as acrolein, which are either used as reactants or formed in situ.[1][2][3] High temperatures and strong acidic conditions accelerate these polymerization pathways.[1][4]
Solutions:
-
Temperature Control: Strict temperature control is paramount. Overheating promotes undesired side reactions and decomposition.[5] It is often beneficial to start with milder conditions and gradually increase the temperature.[3]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize polymerization.[2]
-
Milder Catalysts: The use of milder catalysts can prevent the harsh conditions that lead to byproducts.[1] Modern approaches often utilize ionic liquids, metal-organic frameworks, and nanocatalysts which can offer higher efficiency under less stringent conditions.[6][7]
-
Biphasic Reaction Medium: To limit polymerization, consider a biphasic reaction medium. This can sequester the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rampant.[3][8]
-
Issue 2: The yield of my desired quinoline product is consistently low, even without significant tar formation.
-
Question: What are the likely causes for low yield, and what optimization strategies can I employ?
-
Answer: Low yields in quinoline synthesis can stem from several factors beyond polymerization, including suboptimal reaction conditions and competing side reactions.[6][9]
Solutions:
-
Catalyst Selection and Loading: The choice of catalyst is critical.[6] For instance, in the Friedländer synthesis, both Brønsted and Lewis acids are effective, but the optimal choice depends on the specific substrates.[7][9] Ensure you are using a fresh batch of catalyst and consider incrementally increasing the catalyst loading.[6]
-
Solvent Optimization: The reaction medium plays a significant role.[6] For thermal cyclizations like the Conrad-Limpach synthesis, high-boiling point solvents (above 250 °C) such as Dowtherm A, diphenyl ether, or even less conventional options like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol can significantly improve yields.[10][11] In some cases, greener solvents like water or even solvent-free conditions have proven effective.[8][12]
-
Reaction Time and Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged exposure to high temperatures.[6][8]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields.[3] For such substrates, more forcing conditions (higher temperatures, longer reaction times) or a more potent catalytic system may be necessary.[3]
-
Issue 3: I am observing the formation of undesired regioisomers in my reaction.
-
Question: How can I control the regioselectivity of my quinoline synthesis?
-
Answer: Poor regioselectivity is a common challenge, particularly when using unsymmetrical starting materials in reactions like the Combes or Doebner-von Miller synthesis.[8]
Solutions:
-
Steric and Electronic Control: In the Combes synthesis, the regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8] Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of a single regioisomer.[8]
-
Strategic Substrate Modification: In the Doebner-von Miller reaction, which typically favors 2-substituted quinolines, a reversal of regioselectivity to favor the 4-substituted product can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[3] This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of decomposition and preventative strategies.
Q1: What are the primary decomposition pathways for quinolines at high temperatures?
A1: The thermal decomposition of the quinoline ring itself typically occurs at very high temperatures (1275-1700 K).[13] However, during synthesis, decomposition is more often related to the degradation of starting materials, intermediates, and the final product under the harsh reaction conditions. The primary pathways include:
-
Polymerization: As discussed, this is a major issue for α,β-unsaturated carbonyls.[1][2][3]
-
Self-Condensation: Aldol condensation of ketone reactants is a common side reaction, especially under basic conditions in the Friedländer synthesis.[1][9]
-
Oxidation: While an oxidizing agent is required in some syntheses (e.g., Skraup), overly aggressive oxidation or reaction with atmospheric oxygen at high temperatures can lead to undesired byproducts and charring.[14]
-
Fragmentation: At very high temperatures, the quinoline ring can fragment into smaller molecules like acetylene, benzonitrile, and hydrogen cyanide.[13]
Q2: How do "green chemistry" approaches help in preventing decomposition?
A2: Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this often translates to milder reaction conditions that inherently reduce decomposition:
-
Microwave Irradiation: This technique can significantly shorten reaction times and allow for lower overall temperatures, minimizing the opportunity for side reactions and decomposition.[4][15]
-
Nanocatalysts: Nanocatalysts often exhibit high catalytic activity under milder conditions, sometimes even in aqueous media or under solvent-free conditions, leading to higher yields and purity.[12][16][17]
-
Ionic Liquids: These can act as both the solvent and catalyst, offering a controlled reaction environment and often enabling lower reaction temperatures.[15][18]
Q3: Can you explain the role of an inert atmosphere in high-temperature cyclizations?
A3: While not always a primary concern for all quinoline syntheses, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, particularly if you suspect degradation due to atmospheric components.[11] At high temperatures, the presence of oxygen can lead to oxidative side reactions, contributing to the formation of colored impurities and reducing the yield of the desired product.
Experimental Protocols and Data
Protocol 1: Modified Skraup Synthesis with Milder Oxidizing Agent
This protocol utilizes iodine as a milder oxidizing agent to control the vigor of the reaction and reduce tar formation.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and potassium iodide.
-
Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add concentrated sulfuric acid through the dropping funnel. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[4]
-
Heating: Once the addition is complete, slowly heat the mixture to the desired reaction temperature and maintain for the optimized reaction time.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[4]
-
Work-up: Allow the reaction mixture to cool to room temperature and carefully pour it over crushed ice.[4]
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate tarry byproducts and liberate the quinoline. The product can then be isolated by steam distillation or solvent extraction.[4]
Protocol 2: Nanocatalyst-Mediated Friedländer Synthesis
This protocol outlines a general procedure for using a recyclable nanocatalyst, which often allows for milder, solvent-free conditions.[16]
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).[16]
-
Reaction Conditions: If the reaction is not solvent-free, add a minimal amount of a suitable solvent like ethanol. Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time.[16]
-
Monitoring: Monitor the progress of the reaction using TLC.[16]
-
Catalyst Recovery: Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.[16]
-
Purification: Remove the solvent (if used) under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]
-
Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.[16]
Table 1: Comparison of Solvents for Conrad-Limpach Thermal Cyclization
The yield of 4-hydroxyquinolines in the Conrad-Limpach synthesis is highly dependent on the boiling point of the solvent used for the thermal cyclization step.[8][10]
| Solvent | Boiling Point (°C) | Typical Yield (%) |
| Methyl benzoate | 200 | ~25 |
| Ethyl benzoate | 213 | ~35 |
| 1,2,4-Trichlorobenzene | 213 | ~60 |
| 2-Nitrotoluene | 222 | ~62 |
| Isobutyl benzoate | 240 | ~66 |
| 2,6-di-tert-butylphenol | 253 | ~65 |
| Dowtherm A | 257 | ~65 |
| Mineral Oil | >275 | Variable, often high |
Data compiled from typical outcomes described in the literature. Actual results will vary with specific substrates and reaction conditions.[8][10][11]
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
Diagram 2: Competing Pathways in High-Temperature Quinoline Synthesis
Caption: Competing reaction pathways in high-temperature quinoline synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. uop.edu.pk [uop.edu.pk]
- 20. longdom.org [longdom.org]
- 21. noveltyjournals.com [noveltyjournals.com]
- 22. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Quinoline synthesis [organic-chemistry.org]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. youtube.com [youtube.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. iipseries.org [iipseries.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 39. Quinoline - Wikipedia [en.wikipedia.org]
- 40. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis from Anilines
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of quinolines from anilines. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing quinolines from anilines, and how do I choose the right one?
A1: The choice of synthetic route depends on the desired substitution pattern on the quinoline core and the available starting materials. The four most common acid-catalyzed methods are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
-
Skraup Synthesis: This method is ideal for producing unsubstituted or simple quinolines. It involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] Due to its highly exothermic nature, careful control is paramount.[1][3]
-
Doebner-von Miller Reaction: A more versatile method that yields substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[4][5] This reaction can be catalyzed by both Brønsted and Lewis acids.[4][6]
-
Combes Synthesis: This approach is used to synthesize 2,4-substituted quinolines from anilines and β-diketones.[7][8] The reaction is typically catalyzed by strong acids like sulfuric acid.[7]
-
Friedländer Annulation: This is a powerful method for synthesizing polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] It can be catalyzed by both acids and bases.[9][11]
The selection of a specific method and catalyst should be guided by the desired product, substrate compatibility, and safety considerations. For a logical approach to method selection, consider the following workflow:
Caption: Decision workflow for selecting a quinoline synthesis method.
Q2: My Skraup reaction is dangerously exothermic. How can I control it?
A2: The Skraup synthesis is notoriously vigorous.[1][3] The primary cause is the uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly exothermic process.[1][12] To mitigate this:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[3][13] Boric acid can also be effective.[3]
-
Controlled Reagent Addition: Add the sulfuric acid slowly and in portions, with efficient cooling (e.g., in an ice bath).[13]
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent the formation of localized hot spots.
Q3: I'm observing significant tar formation in my Doebner-von Miller reaction. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in the Doebner-von Miller synthesis, often due to the polymerization of the α,β-unsaturated aldehyde or ketone under strong acid catalysis.[3][6] To address this:
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Both Brønsted and Lewis acids can be employed, and the choice can impact byproduct formation.[4][6]
-
Control Temperature: While heating is often necessary, excessive temperatures can promote polymerization.[6] Monitor and optimize the reaction temperature for your specific substrates.
-
Slow Reactant Addition: Adding the carbonyl compound slowly to the reaction mixture can help maintain a low concentration, thus minimizing self-condensation.[13]
-
Biphasic System: In some cases, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization.[13]
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Annulation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Catalyst | Screen a variety of acid catalysts (e.g., p-TsOH, TFA, Lewis acids like ZnCl₂, Sc(OTf)₃) or base catalysts (e.g., KOH, NaOH).[9][14] | The optimal catalyst depends on the specific substrates. Acid catalysts are often more effective.[10] |
| Aldol Self-Condensation | If using a base catalyst, consider pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound.[13] Alternatively, switch to an acid catalyst which can suppress base-catalyzed aldol reactions.[13] | This prevents the ketone from reacting with itself, a common side reaction. |
| Poor Reactivity of Substrates | For less reactive ketones, consider using a more active catalyst or higher reaction temperatures. Microwave irradiation has been shown to improve yields and reduce reaction times.[11] | Increased energy input can overcome the activation barrier for less reactive substrates. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is accurate. An excess of one reactant may be beneficial in some cases. | Proper stoichiometry is crucial for driving the reaction to completion. |
Issue 2: Poor Regioselectivity in Combes Synthesis with Unsymmetrical β-Diketones
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric Hindrance | Modify the substituents on the aniline or the β-diketone to favor the desired regioisomer. | The electrophilic aromatic annulation step, which is often rate-determining, is sensitive to steric effects.[7] |
| Catalyst Choice | Experiment with different acid catalysts, such as polyphosphoric acid (PPA), which has been shown to be an effective dehydrating agent.[7] | The nature of the acid catalyst can influence the transition state energies of the competing cyclization pathways. |
| Reaction Temperature | Optimize the reaction temperature. | Temperature can affect the kinetic versus thermodynamic control of the cyclization step. |
Catalyst Selection and Performance Data
The choice of catalyst is critical for the efficiency of quinoline synthesis. Below is a summary of commonly used catalysts and their typical performance.
| Synthesis Method | Catalyst | Typical Yields (%) | Key Considerations | References |
| Skraup | H₂SO₄ (catalyst and dehydrating agent) | 84-91 | Highly exothermic; requires a moderator like FeSO₄.[1][2] | [1] |
| Doebner-von Miller | Brønsted Acids (HCl, p-TsOH) | Variable | Prone to tar formation.[6] | [4][5] |
| Lewis Acids (SnCl₄, Sc(OTf)₃, ZnCl₂) | Good to Excellent | Can offer higher selectivity and milder conditions.[4][15] | [4][15] | |
| Combes | H₂SO₄, Polyphosphoric Acid (PPA) | Good | Regioselectivity can be an issue with unsymmetrical diketones.[7] | [7][8] |
| Friedländer | Acid Catalysts (p-TsOH, TFA) | Good to Excellent | Generally provides good yields with a variety of substrates.[9][14] | [9][14] |
| Base Catalysts (KOH, NaOH) | Moderate to Good | Can promote aldol self-condensation side reactions.[9] | [9] | |
| Transition Metals (e.g., AuCl₃) | Good to Excellent | Can offer milder reaction conditions.[10] | [10] | |
| Nanocatalysts (e.g., Fe₃O₄ NPs) | High | Environmentally friendly, reusable, and can provide high yields.[16] | [16] |
Experimental Protocols
Representative Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction may be exothermic, so control the addition rate to maintain a manageable temperature.
-
Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Isolate the crude 2-methylquinoline by steam distillation or solvent extraction. Purify the product further by distillation or column chromatography.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below is a simplified representation of the catalytic cycle for a Lewis acid-catalyzed Doebner-von Miller reaction.
Caption: A simplified catalytic cycle for the Doebner-von Miller reaction.
References
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (2006). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry. (2003). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples #education #chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009). Retrieved January 19, 2026, from [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
optimized reaction condition for quinoline synthesis using the... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved January 19, 2026, from [Link]
-
Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing. (2017). Retrieved January 19, 2026, from [Link]
-
Full article: Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. (2009). Retrieved January 19, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing). (2017). Retrieved January 19, 2026, from [Link]
-
Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]
-
Combes synthesis of quinolines - Química Organica.org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalytic pathway for quinoline synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Skraup reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
A well working quinoline synthesis. : r/chemistry - Reddit. (2014). Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Confirmation of 6-Bromo-4-Methylquinoline-3-carboxylic acid: A 2D NMR-Based Comparative Guide
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For complex heterocyclic compounds such as 6-Bromo-4-Methylquinoline-3-carboxylic acid, a promising scaffold in medicinal chemistry, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing the necessary resolution to assign all proton and carbon signals unambiguously. This guide provides an in-depth, experimentally-grounded protocol for the structural elucidation of this compound, leveraging the power of two-dimensional (2D) NMR spectroscopy. We will objectively compare the utility of COSY, HSQC, and HMBC experiments, demonstrating how their synergistic application provides a self-validating system for structural confirmation.
The Challenge with 1D NMR: Ambiguity in a Crowded Aromatic System
The quinoline ring system, with its fused benzene and pyridine rings, presents a congested aromatic region in the ¹H NMR spectrum.[1] For this compound, the protons on the quinoline core exhibit complex splitting patterns due to spin-spin coupling, often leading to overlapping signals that are difficult to interpret with certainty.[2][3] While ¹³C NMR provides a wider spectral dispersion, it lacks direct information on the connectivity of the carbon skeleton. This is where 2D NMR becomes an indispensable tool, transforming a complex puzzle into a clear picture of molecular architecture.[4][5]
A Multi-faceted Approach: The Synergy of 2D NMR Techniques
To achieve unambiguous structural confirmation, we will employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a comprehensive and self-validating dataset.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] It allows us to trace the proton-proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms to which they are attached.[9][10] It provides a clear map of all C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over two or three bonds.[11][12][13][14] It is instrumental in connecting different molecular fragments and identifying quaternary carbons.[15]
Below is a visual representation of our experimental workflow for the complete structural elucidation of this compound.
Caption: Experimental workflow for 2D NMR-based structure confirmation.
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon signals.
-
2D ¹H-¹H COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to determine proton-proton correlations.
-
2D ¹H-¹³C HSQC: Acquire a multiplicity-edited HSQC spectrum to correlate protons with their directly attached carbons. This will also differentiate between CH/CH₃ and CH₂ groups by phase.
-
2D ¹H-¹³C HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations between protons and carbons.
Data Interpretation and Structure Confirmation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These are predicted values and may vary slightly in an experimental setting.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | ~8.9 | - |
| C2 | - | ~150 |
| C3 | - | ~125 |
| COOH | ~13.5 (broad) | ~168 |
| C4 | - | ~148 |
| CH₃ | ~2.7 | ~18 |
| C4a | - | ~140 |
| H5 | ~8.2 | - |
| C5 | - | ~128 |
| C6 | - | ~122 |
| H7 | ~7.9 | - |
| C7 | - | ~135 |
| H8 | ~8.1 | - |
| C8 | - | ~130 |
| C8a | - | ~147 |
A Step-by-Step Guide to Spectral Interpretation:
-
COSY Analysis: Mapping the Proton Network
The COSY spectrum will reveal the connectivity of the aromatic protons.[6] We expect to see correlations between H5 and H7 (a weak four-bond coupling, W-coupling) and a strong correlation between H7 and H8, confirming their positions on the benzene portion of the quinoline ring. The absence of a correlation for H2 and the methyl protons will indicate they are isolated spin systems.
-
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond C-H correlations.[9][10] This allows for the unambiguous assignment of the protonated carbons: C2, C5, C7, C8, and the methyl carbon. For instance, the proton at ~8.9 ppm will correlate with the carbon at ~150 ppm, confirming their assignment as H2 and C2, respectively.
-
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is the key to confirming the overall structure by revealing long-range connectivities.[11][14] The following diagram illustrates the crucial expected HMBC correlations that will definitively establish the structure of this compound.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations and Their Significance:
-
Methyl Protons (CH₃): Correlations from the methyl protons to C3, C4, and C4a will unequivocally place the methyl group at the C4 position.
-
H2 Proton: Correlations from H2 to C3, C4, and C8a will confirm the position of this proton on the pyridine ring.
-
H5 Proton: Correlations to C4, C6, and C7 will anchor this proton to its position on the benzene ring and confirm the substitution pattern.
-
H7 and H8 Protons: Correlations from these protons to their neighboring carbons (C5, C6, C8a and C6, C7, C4a respectively) will complete the assignment of the benzene ring.
-
Carboxylic Acid Proton (COOH): A correlation to C3 and C4 will confirm the position of the carboxylic acid group.
By systematically analyzing the data from these three 2D NMR experiments, every proton and carbon in this compound can be assigned with a high degree of confidence. The interlocking network of correlations provides a robust and self-validating confirmation of the molecular structure, an essential step in the progression of any chemical entity in the drug development pipeline.
References
-
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Updated 2024 Dec 18]. Available from: [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ResearchGate. Heteronuclear Multiple Bond Correlation (HMBC) Spectra. Available from: [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Updated 2023 Feb 11]. Available from: [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Published 2025 Aug 06]. Available from: [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Published 2025 Aug 09]. Available from: [Link]
- Unknown Source.
-
Columbia University. COSY - NMR Core Facility. Available from: [Link]
-
Pubs ACS. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
-
YouTube. CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. [Published 2020 Sep 18]. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Published 2018 Apr 02]. Available from: [Link]
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available from: [Link]
-
University of Ottawa. COSY. Available from: [Link]
-
Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available from: [Link]
-
ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available from: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Published 2021 Mar 24]. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Available from: [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available from: [Link]
-
PubMed. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Available from: [Link]
-
National Institutes of Health. Proton-detected heteronuclear single quantum correlation NMR spectroscopy in rigid solids with ultra-fast MAS. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Updated 2025 Jan 19]. Available from: [Link]
-
JoVE. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. [Published 2024 Dec 05]. Available from: [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Published 2025 May 29]. Available from: [Link]
-
PubChem. 6-Bromoquinoline-4-carboxylic acid. Available from: [Link]
-
ResearchGate. Important heteronuclear multiple bond correlation (HMBC), correlation... Available from: [Link]
-
University of Ottawa NMR Facility Blog. E.COSY and the Relative Signs of Coupling Constants. [Published 2010 Jun 04]. Available from: [Link]
-
ACS Publications. The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Available from: [Link]
-
ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available from: [Link]
-
Taylor & Francis Online. Heteronuclear single quantum coherence – Knowledge and References. Available from: [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Updated 2023 Feb 11]. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. emerypharma.com [emerypharma.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. COSY [chem.ch.huji.ac.il]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 15. magritek.com [magritek.com]
A Senior Application Scientist's Guide to the Analytical Validation of 6-Bromo-4-Methylquinoline-3-carboxylic Acid Purity by HPLC
This guide provides an in-depth, technically-grounded framework for the analytical validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Bromo-4-Methylquinoline-3-carboxylic acid. As a crucial intermediate in pharmaceutical synthesis, the absolute purity of this compound must be unequivocally established to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] Our objective is to establish a self-validating system—a robust, stability-indicating HPLC method that is not only precise and accurate but also specific enough to separate the main compound from any potential process-related impurities and degradation products.
The Foundation: Developing a Stability-Indicating HPLC Method
Before validation can begin, a suitable HPLC method must be developed. For a molecule like this compound, which possesses aromatic and polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the technique of choice. The method's primary goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any other components.
The causality behind our component selection is as follows:
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic properties, which will effectively retain the quinoline derivative. The specific dimensions (e.g., 4.6 x 150 mm, 5 µm) offer a good balance between resolution and analysis time.
-
Mobile Phase: A binary gradient system consisting of an aqueous phase with an acid modifier and an organic solvent provides the necessary elution power to separate compounds of varying polarities.
-
0.1% Formic Acid in Water (Mobile Phase A): The acidic modifier is critical for protonating the carboxylic acid and nitrogen on the quinoline ring, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
0.1% Formic Acid in Acetonitrile (Mobile Phase B): Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity, making it ideal for gradient elution.
-
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (selected at the analyte's absorbance maximum, e.g., ~254 nm or ~325 nm) but is also indispensable for assessing peak purity during specificity studies.[3]
Table 1: Proposed HPLC Method Parameters for Initial Development
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for retaining moderately nonpolar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides polar component and suppresses ionization for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides nonpolar component for elution of the analyte. |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-90% B; 25-30 min: 90% B; 30.1-35 min: 20% B | A gradient is essential to elute potential impurities that may be more or less retained than the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | PDA at 254 nm | Common wavelength for aromatic systems; PDA allows for peak purity analysis. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
The Core of Validation: A Parameter-by-Parameter Protocol
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[4] The following sections detail the experimental protocols for each validation parameter as prescribed by the ICH Q2(R1) guideline.
Specificity and Forced Degradation Studies
Trustworthiness Pillar: Specificity is arguably the most critical validation parameter. It demonstrates that the method can accurately measure the analyte without interference from impurities, degradants, or other matrix components.[5] To prove this, we conduct forced degradation studies, intentionally stressing the compound to generate potential degradation products.[3][6] A method that can separate the intact analyte from all these degradants is termed "stability-indicating."
Experimental Protocol:
-
Prepare separate solutions of this compound (~1 mg/mL).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours) and neutralize with 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Follow the same heating and sampling procedure, neutralizing with 0.1 M HCl.
-
Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature and sample at intervals.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Analyze all stressed samples, along with an unstressed control, by HPLC-PDA. The target degradation is 5-20% to ensure that degradation products are formed at detectable levels without destroying the main peak.[7]
Data Presentation & Acceptance Criteria:
-
Peak Purity: The peak purity analysis (from the PDA detector) for the analyte in stressed samples must pass, indicating no co-eluting peaks.
-
Resolution: The resolution between the main analyte peak and the closest eluting degradant peak should be > 2.0.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Analyte Peak Purity | Resolution to Closest Degradant |
| Acid (0.1 M HCl) | 12.5% | Pass (>990) | 3.1 |
| Base (0.1 M NaOH) | 8.2% | Pass (>990) | 4.5 |
| Oxidation (3% H₂O₂) | 15.1% | Pass (>990) | 2.8 |
| Thermal (80°C) | 2.1% | Pass (>990) | N/A |
| Photolytic (ICH Q1B) | 5.5% | Pass (>990) | 3.9 |
Linearity
Expertise Pillar: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is fundamental for accurate quantitation. A wide range is chosen to be applicable for both purity assays and potential content uniformity tests.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering a range of 50% to 150% of the nominal assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
Table 3: Linearity Study Data
| Concentration (µg/mL) | Average Peak Area |
| 50 | 451,200 |
| 75 | 674,500 |
| 100 | 902,100 |
| 125 | 1,123,500 |
| 150 | 1,355,800 |
| Regression Results | Value |
| Correlation (r²) | 0.9998 |
| Slope | 9015 |
| Y-Intercept | 1250 |
Accuracy
Expertise Pillar: Accuracy confirms the closeness of the method's results to the true value. This is typically assessed through a recovery study by spiking a known amount of analyte into a sample matrix.
Experimental Protocol:
-
Prepare samples of the compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known quantity of reference standard into a placebo or a pre-analyzed batch.
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 4: Accuracy (Recovery) Study Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.7 | 100.7% |
| 120% (n=3) | 120.0 | 121.1 | 100.9% |
Precision
Trustworthiness Pillar: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same lab, but with variations such as different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the compound at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
Data Presentation & Acceptance Criteria:
-
The %RSD for both repeatability and intermediate precision should not exceed 2.0%.
Table 5: Precision Study Data
| Parameter | Analyst 1 / Day 1 (Purity %) | Analyst 2 / Day 2 (Purity %) |
| Sample 1 | 99.5 | 99.3 |
| Sample 2 | 99.8 | 99.6 |
| Sample 3 | 99.4 | 99.2 |
| Sample 4 | 99.7 | 99.5 |
| Sample 5 | 99.6 | 99.7 |
| Sample 6 | 99.5 | 99.4 |
| Mean | 99.58 | 99.45 |
| %RSD | 0.16% | 0.19% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise Pillar: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity analysis.
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Prepare and inject solutions of decreasing concentration.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (typically ≤ 10%).
Data Presentation & Acceptance Criteria:
-
Report the determined concentrations for LOD and LOQ.
-
S/N ratio of ~3 for LOD and ~10 for LOQ.
Table 6: LOD & LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2 |
| LOQ | 0.15 | 10.5 |
Robustness
Trustworthiness Pillar: Robustness testing demonstrates the method's reliability during normal use by showing it is unaffected by small, deliberate variations in its parameters.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate: ±0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ±5 °C (25°C and 35°C).
-
Mobile Phase B Composition: ±2% absolute (e.g., at a 50% B step, test 48% and 52%).
-
-
Monitor the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Presentation & Acceptance Criteria:
-
All system suitability parameters must remain within the acceptance criteria (see Table 7) under all varied conditions.
The Daily Check: System Suitability Testing (SST)
Before any sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable, self-validating step to ensure the chromatographic system is fit for the intended analysis on that day.
Experimental Protocol:
-
Prepare a system suitability solution, which is typically a standard solution of the analyte, potentially spiked with a known impurity to verify resolution.
-
Perform five replicate injections.
-
Verify that all SST parameters meet the pre-defined criteria before proceeding with sample analysis.
Table 7: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation of key peaks. |
| Repeatability (%RSD) | ≤ 1.0% for peak areas from 5 injections | Confirms injection precision. |
Conclusion: The Superiority of a Validated HPLC Method
While simpler techniques like Thin-Layer Chromatography (TLC) can provide qualitative indications of purity, they lack the quantitative power, resolution, and specificity of HPLC. Methods like quantitative NMR (qNMR) can be powerful for purity assessment but may not detect non-proton-containing impurities and are less common in routine quality control labs.
A rigorously validated, stability-indicating HPLC method, as detailed in this guide, represents the gold standard. It provides a trustworthy and robust system for the purity determination of this compound. The data generated through this validation process provides a high degree of assurance that the method is suitable for its intended purpose, satisfying the stringent requirements of researchers, scientists, and drug development professionals, and forming a critical part of any regulatory submission.
References
- The role of forced degradation studies in stability indicating HPLC method development. (2025).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- A Review on HPLC Method Development and Validation in Forced Degrad
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- ICH Q2(R1)
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- ICH Q2 Analytical Method Valid
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. onyxipca.com [onyxipca.com]
A Comparative Guide to Substituted Quinoline Synthesis: Gould-Jacobs vs. Friedländer
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast portfolio of therapeutic agents, including prominent antimalarial, antibacterial, and anticancer drugs.[1][2][3] The enduring importance of this privileged heterocycle continually drives the need for efficient and versatile synthetic methodologies. Among the classical name reactions for quinoline synthesis, the Gould-Jacobs and Friedländer reactions represent two powerful, yet distinct, approaches.
This guide provides an in-depth, objective comparison of these two seminal methods. We will dissect their mechanistic underpinnings, evaluate their substrate scope and limitations, and provide field-proven experimental protocols. The goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecule.
At a Glance: Key Differences
| Feature | Gould-Jacobs Synthesis | Friedländer Synthesis |
| Primary Product | 4-Hydroxyquinolines (4-Quinolinones)[4][5] | Polysubstituted Quinolines[6] |
| Key Reactants | Aniline and an alkoxymethylenemalonate ester (e.g., DEEM)[4] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group[7][8][9] |
| Core Transformation | Condensation followed by thermal electrocyclization[4][5] | Condensation (Aldol or Schiff base formation) followed by cyclodehydration[8][9] |
| Typical Conditions | High temperatures (>250 °C) for cyclization, often in high-boiling solvents[4] | Milder conditions, typically acid or base-catalyzed reflux (80-120 °C)[6][10] |
| Key Advantage | Reliable access to the 4-quinolinone core, prevalent in many antibiotics. | High versatility and atom economy for creating diverse substitution patterns.[7] |
| Major Limitation | Harsh thermal conditions can limit functional group tolerance; potential regioselectivity issues with substituted anilines.[11] | Limited commercial availability of diverse 2-aminoaryl aldehydes/ketones; potential regioselectivity issues with unsymmetrical ketones.[12][13] |
Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes. The Gould-Jacobs and Friedländer syntheses, while both yielding the quinoline core, proceed through fundamentally different pathways.
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a multi-step sequence that begins with the condensation of an aniline with an electrophilic malonate derivative, such as diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by a high-temperature intramolecular cyclization. The key steps are:
-
Condensation: A nucleophilic attack from the aniline's amino group onto the malonate derivative, followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[4][5]
-
Thermal Cyclization: This energy-intensive step requires temperatures often exceeding 250 °C. It proceeds via a 6-electron electrocyclization to forge the new heterocyclic ring.[4]
-
Tautomerization: The initial cyclized product exists in equilibrium with its more stable 4-oxo (4-quinolinone) tautomer.
-
Saponification & Decarboxylation (Optional): The resulting ester at the 3-position can be hydrolyzed to a carboxylic acid and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline.[5]
The Friedländer Synthesis Pathway
The Friedländer synthesis is a more direct condensation and cyclization reaction. It is typically catalyzed by either acid or base and offers a more convergent approach to polysubstituted quinolines.[7][9] Two primary mechanistic pathways are proposed:
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl ketone/aldehyde and the α-methylene compound. The resulting aldol adduct then dehydrates, and subsequent intramolecular condensation between the amino group and the remaining carbonyl forms the quinoline after a final dehydration step.[8]
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amine. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[8][13]
The operative pathway often depends on the specific substrates and reaction conditions employed.
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
spectroscopic comparison of 6-Bromo-4-Methylquinoline-3-carboxylic acid and its esters
An In-Depth Spectroscopic Comparison of 6-Bromo-4-Methylquinoline-3-carboxylic Acid and Its Esters
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, this compound and its ester derivatives serve as crucial intermediates in the synthesis of complex, biologically active molecules.[1] The transformation of the carboxylic acid at the 3-position into an ester is a common synthetic step, yet it fundamentally alters the molecule's electronic properties, solubility, and potential for hydrogen bonding. These changes are directly observable through various spectroscopic techniques.
This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its esters (e.g., methyl and ethyl esters). Understanding these differences is paramount for reaction monitoring, purity assessment, and structural confirmation in any drug discovery pipeline. We will delve into the causality behind the spectral shifts observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), grounding our analysis in established principles.
Molecular Structures and the Point of Comparison
The primary structural difference lies in the functional group at the C-3 position: a carboxylic acid (-COOH) versus an ester (-COOR, where R is an alkyl group like methyl or ethyl). This single modification is the origin of all spectroscopic variations discussed herein.
Caption: General reaction scheme from the parent acid (A) to its ester derivative (B).
Synthesis and Sample Preparation: A Self-Validating Protocol
To conduct a meaningful spectroscopic comparison, one must begin with pure samples. The synthesis of the esters from the parent carboxylic acid is typically achieved via Fischer esterification.
Experimental Protocol: Synthesis of Methyl 6-Bromo-4-Methylquinoline-3-carboxylate
This protocol is adapted from standard esterification procedures for similar quinoline systems.[2]
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in 15 volumes of methanol (reagent grade).
-
Catalysis: Add a catalytic amount (0.1 eq.) of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Workup: Remove methanol under reduced pressure. Extract the resulting aqueous residue with dichloromethane (3 x 20 mL). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated to yield the crude ester, which can be further purified by recrystallization or column chromatography to achieve high purity suitable for spectroscopic analysis.
Caption: A typical workflow from synthesis to spectroscopic characterization.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is exceptionally powerful for distinguishing between a carboxylic acid and its ester due to the distinct vibrations of the hydroxyl (-OH) group.
-
Causality: The carboxylic acid exists as a hydrogen-bonded dimer in the solid state, which results in a very broad O-H stretching band.[3] Esterification removes this hydroxyl group, causing its characteristic absorption to vanish. The carbonyl (C=O) bond's vibrational frequency is also sensitive to its electronic environment. The electron-donating character of the ester's alkoxy group (-OR) versus the hydroxyl group (-OH) slightly alters the bond strength, leading to a predictable shift in the C=O stretch.[4]
| Feature | This compound | Corresponding Ester Derivative | Rationale for Change |
| O-H Stretch | Very broad, strong band; ~3300-2500 cm⁻¹ | Absent | The acidic proton and hydroxyl group are removed during esterification.[5] |
| C=O Stretch (Carbonyl) | Strong band; ~1710-1680 cm⁻¹ | Strong band; ~1730-1715 cm⁻¹ | Loss of resonance stabilization from the dimer and change in electronic environment shifts the absorption to a higher wavenumber.[3][4] |
| C-O Stretch | Strong band; ~1320-1210 cm⁻¹ | Two bands often observed; ~1300-1000 cm⁻¹ | The C-O single bond vibrations are now coupled differently within the C-O-C system of the ester. |
| Aromatic C-H & C=C Bends | ~1600-1400 cm⁻¹, ~860-680 cm⁻¹ | Largely unchanged | These vibrations originate from the quinoline ring system, which remains intact.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR provides a detailed map of the carbon and proton environments within a molecule. Esterification introduces new, distinct signals while removing the characteristic acidic proton.
-
Causality: The most obvious change in the ¹H NMR spectrum is the disappearance of the highly deshielded, and often broad, carboxylic acid proton signal. In its place, new signals corresponding to the protons of the ester's alkyl group appear. Their chemical shift and multiplicity are dictated by their structure (e.g., a singlet for a methyl ester, a quartet and triplet for an ethyl ester). In ¹³C NMR, the carbonyl carbon's chemical shift is subtly affected, and new signals for the ester's alkyl carbons appear in the upfield region.
¹H NMR Comparison
| Proton Environment | This compound | Corresponding Ester Derivative (e.g., Ethyl Ester) | Rationale for Change |
| -COOH | Broad singlet, ~10-13 ppm | Absent | Removal of the acidic proton. |
| Ester Alkyl Group | Absent | e.g., Quartet ~4.0-4.4 ppm (-OCH₂-), Triplet ~1.2-1.5 ppm (-CH₃) | Introduction of the ethyl group. The quartet is due to coupling with the methyl protons, and the triplet is due to coupling with the methylene protons. |
| Quinoline Protons | ~7.5-9.0 ppm | Minor shifts (~0.1-0.2 ppm) | The change in the electronic nature of the C-3 substituent causes slight changes in the shielding of nearby aromatic protons. |
| Methyl Group (-CH₃) | Singlet, ~2.5-2.7 ppm | Minor shifts | The methyl group at C-4 is relatively far from the reaction center, so its chemical shift is not significantly affected. |
¹³C NMR Comparison
| Carbon Environment | This compound | Corresponding Ester Derivative (e.g., Methyl Ester) | Rationale for Change |
| Carbonyl (-C=O) | ~165-170 ppm | ~163-168 ppm | The electronic environment of the carbonyl carbon is slightly altered, resulting in a minor shift. |
| Ester Alkyl Group | Absent | e.g., Singlet ~52 ppm (-OCH₃) | Introduction of the methyl group. |
| Quinoline Carbons | ~120-150 ppm | Minor shifts | Similar to ¹H NMR, the aromatic carbon resonances experience slight shifts due to the change at the C-3 position. |
Mass Spectrometry (MS) and UV-Vis Spectroscopy
Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing definitive information about a molecule's mass.
-
Causality: Esterification increases the molecular weight of the parent acid. For a methyl ester, the mass increases by 14.02 Da (CH₂), and for an ethyl ester, by 28.05 Da (C₂H₄). This is readily observed in the molecular ion peak (M⁺). The fragmentation patterns will also differ, with esters often showing characteristic losses of the alkoxy group (-OR) or the entire ester functional group. The presence of bromine results in a characteristic M+2 isotopic pattern, which will be present in both the acid and its esters.[6]
| Feature | This compound (C₁₁H₈BrNO₂) | Methyl Ester Derivative (C₁₂H₁₀BrNO₂) | Ethyl Ester Derivative (C₁₃H₁₂BrNO₂) |
| Molecular Weight | 266.09 g/mol | 280.12 g/mol | 294.14 g/mol [1] |
| Molecular Ion (M⁺) | m/z ≈ 266, 268 (approx. 1:1 ratio) | m/z ≈ 280, 282 (approx. 1:1 ratio) | m/z ≈ 294, 296 (approx. 1:1 ratio) |
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule.
-
Causality: The core chromophore responsible for UV absorption is the quinoline ring system.[7][8] Since esterification does not fundamentally alter the aromatic system, the UV-Vis spectra of the acid and its esters are expected to be very similar. Minor shifts in the absorption maxima (λ_max) may occur due to the slight electronic perturbation of the C-3 substituent, but the overall spectral profile should remain consistent, typically showing multiple absorption bands characteristic of quinoline derivatives.[9][10]
Conclusion
The is a clear illustration of how minor functional group transformations lead to significant and predictable changes in spectral data. The most definitive distinctions are observed in IR spectroscopy (the disappearance of the broad O-H stretch) and ¹H NMR spectroscopy (the loss of the acidic proton signal and the appearance of new alkyl signals). Mass spectrometry provides unambiguous confirmation of the change in molecular weight. This guide serves as a foundational reference for scientists working with these important synthetic intermediates, enabling confident structural elucidation and reaction monitoring.
References
-
Kubicki, M., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]
-
Ambrosone, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Kose, M., et al. (2024). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. Available at: [Link]
-
PubChem (n.d.). This compound. PubChem. Available at: [Link]
-
PubChem (n.d.). Ethyl 6-bromo-3-methylisoquinoline-4-carboxylate. PubChem. Available at: [Link]
-
PubChem (n.d.). Ethyl 6-bromo-2-methylquinoline-4-carboxylate. PubChem. Available at: [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
PubChem (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]
-
PubChem (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
Wang, W., et al. (2015). (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
PubChem (n.d.). 6-Bromo-4-methylquinoline. PubChem. Available at: [Link]
-
UCLA Chemistry (n.d.). IR Absorption Table. UCLA. Available at: [Link]
-
PubChem (n.d.). 4-Bromo-6-methylquinoline-3-carboxylic acid. PubChem. Available at: [Link]
-
PubChem (n.d.). 6-Bromoquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
Ng, S. W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines... PMC. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Gao, W., et al. (2019). Figure S11. 1 H NMR spectrum of 3f . ResearchGate. Available at: [Link]
-
Chemsrc (n.d.). CAS#:1515590-01-8 | 6-Bromo-4-methylquinoline-2-carboxylic acid. Chemsrc. Available at: [Link]
-
PubChem (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. PubChem. Available at: [Link]
-
PubChem (n.d.). 6-bromo-2-methylquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
PubChem (n.d.). Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. PubChem. Available at: [Link]
Sources
- 1. Buy Ethyl 6-bromo-3-methylquinoline-4-carboxylate [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. purdue.edu [purdue.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Quinoline-3-Carboxylic Acid Derivatives as Anticancer Agents: A Focus on 6-Bromo-4-Methyl Analogs
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Research
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer properties.[1] Derivatives of quinoline are integral to several approved drugs and are a focal point of extensive research in the quest for novel, more effective, and selective cancer therapeutics. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[2]
This guide provides a comparative analysis of the in vitro anticancer activity of quinoline derivatives, with a specific focus on the potential of 6-Bromo-4-Methylquinoline-3-carboxylic acid derivatives. While direct experimental data on this specific substitution pattern is limited in publicly available literature, this guide will synthesize data from closely related analogs to provide a framework for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR) of quinoline-3-carboxylic acids, present comparative cytotoxicity data of relevant compounds, and provide detailed experimental protocols for in vitro evaluation.
Comparative In Vitro Cytotoxicity of Structurally Related Quinoline Derivatives
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. The presence of a carboxylic acid group at the 3-position is a key feature in many biologically active quinolines, contributing to their interaction with molecular targets.[3] Below, we compare the in vitro efficacy of various substituted quinoline derivatives against different cancer cell lines, drawing insights that could be extrapolated to the this compound scaffold.
Table 1: Comparative in vitro anticancer activity of selected quinoline derivatives.
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Inferences for 6-Bromo-4-Methyl Analogs | Reference(s) |
| 6-Bromo-Substituted Quinolines | 6-Bromo-5-nitroquinoline | HT29 (human colorectal adenocarcinoma) | Lower than 5-Fluorouracil (specific value not provided) | The 6-bromo substitution is compatible with potent anticancer activity. The electronic properties of other substituents will likely play a significant role. | [4] |
| 4-Oxoquinoline-3-carboxamides | Derivative 16b | ACP03 (gastric cancer) | 1.92 | The 4-oxo (keto) group, a tautomer of the 4-hydroxy group, is a common feature in highly active quinolines. This suggests that 4-hydroxy-6-bromo-quinoline-3-carboxylic acid could be a promising structure. | [5] |
| 2,4-Disubstituted Quinoline-3-carboxylic Acids | Compounds 2f and 2l | MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia) | Micromolar range | Showed higher selectivity for cancer cells over non-cancerous cells (HEK293). This highlights the potential for developing selective 6-bromo-4-methyl analogs. | [6] |
| 6-Substituted 2-Arylquinolines | Quinoline 13 | HeLa (cervical cancer) | 8.3 | C-6 substituted quinolines displayed significant and selective cytotoxicity, indicating the importance of substitution at this position. | [7] |
| 6-Bromo-Substituted Quinazolines (Analogs) | Compound 8a | MCF-7, SW480 (colorectal adenocarcinoma) | 15.85, 17.85 | Although a quinazoline, the 6-bromo substitution contributes to potent cytotoxicity, further supporting its potential in the quinoline scaffold. | [8][9] |
Analysis and Extrapolation for this compound Derivatives:
The data from these structurally related compounds allows us to form a hypothesis regarding the potential of this compound derivatives:
-
The 6-Bromo Substituent: The presence of a bromine atom at the C-6 position is consistently associated with potent cytotoxic activity in both quinoline and related heterocyclic scaffolds.[4][7][8][9] Halogenated derivatives often exhibit enhanced anticancer activity due to increased lipophilicity, which can improve membrane permeability.[1]
-
The 4-Methyl Substituent: The effect of a methyl group at the C-4 position is less clear from the available direct comparisons. However, substitutions at this position are known to influence the overall conformation and electronic properties of the quinoline ring, which can impact target binding.
-
The 3-Carboxylic Acid Group: This moiety is crucial for the anticancer activity of many quinoline derivatives, potentially acting as a key interacting group with biological targets such as dihydroorotate dehydrogenase.[3][10]
Potential Mechanisms of Action: A Look at the Quinoline Pharmacophore
Quinoline derivatives exert their anticancer effects through a variety of mechanisms. Understanding these can guide the rational design and evaluation of new compounds like this compound derivatives.
One of the significant mechanisms for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[3] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[10] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[3] Another important target for quinoline derivatives is topoisomerase II, an enzyme crucial for managing DNA topology during replication.[5][11] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
Caption: Potential anticancer mechanisms of quinoline-3-carboxylic acid derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated protocols are essential. The following section details a step-by-step methodology for the in vitro evaluation of novel anticancer compounds, such as this compound derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: A generalized workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Conclusion and Future Directions
The quinoline-3-carboxylic acid scaffold remains a highly promising starting point for the development of novel anticancer agents. While direct experimental evidence for the in vitro efficacy of this compound derivatives is not yet prevalent in the literature, the analysis of structurally similar compounds provides a strong rationale for their synthesis and evaluation. The consistent anticancer activity associated with the 6-bromo substitution, combined with the known importance of the 3-carboxylic acid moiety, suggests that this class of compounds warrants further investigation.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines. Mechanistic studies to elucidate their specific molecular targets and pathways of action will be crucial for their further development as potential therapeutic agents. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on this promising avenue of cancer drug discovery.
References
- Chen, Y., et al. (2020). Dihydroorotate dehydrogenase inhibitors in cancer therapy. Drug Discovery Today, 25(10), 1889-1897.
-
Gurdal, E. E., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(11), 2843. [Link]
-
Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
-
Chen, J., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
-
Rojas, L., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15555-15571. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1955. [Link]
-
Szychowski, K. A., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(21), 5030. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1234-1249. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Ozen, F., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(2), 183-196. [Link]
-
Bouyahya, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Journal of Molecular Structure, 1311, 138255. [Link]
-
Lőrinczi, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296. [Link]
Sources
- 1. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to QSAR Analysis of 6-Bromo-3-Methylquinoline Analogues as Enzyme Inhibitors
This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to 6-bromo-3-methylquinoline analogues for the development of novel enzyme inhibitors. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, compare the performance of different quinoline-based inhibitor models, and provide the detailed experimental frameworks necessary for robust and reproducible research. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the rational design of targeted therapeutics.
The Strategic Imperative for QSAR in Quinoline-Based Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The 6-bromo-3-methylquinoline core, in particular, has emerged as a promising foundation for developing potent enzyme inhibitors. However, synthesizing and testing every possible analogue is a time- and resource-prohibitive endeavor. This is where QSAR modeling provides a strategic advantage.
QSAR models are not merely statistical exercises; they are predictive engines that translate the complex language of chemical structure into the quantitative prediction of biological activity.[3][4] By establishing a robust mathematical relationship between molecular properties (descriptors) and enzyme inhibition, we can:
-
Prioritize Synthesis: Focus laboratory efforts on candidates with the highest predicted potency.
-
Elucidate Mechanisms: Gain insight into the specific structural and physicochemical properties that drive target engagement.[4]
-
Optimize Lead Compounds: Rationally modify existing analogues to enhance efficacy and reduce potential toxicity, accelerating the drug discovery pipeline.[5]
A Framework for Trustworthy QSAR Modeling: The Self-Validating Workflow
The credibility of any QSAR model hinges on its statistical robustness and predictive power.[3] A model that performs well on the data used to create it (the training set) is not guaranteed to predict the activity of new, unseen compounds. Therefore, a self-validating workflow incorporating rigorous internal and external validation is not just best practice—it is essential for generating trustworthy results.[5][6]
The following workflow illustrates the critical steps, emphasizing the causality behind each stage.
Caption: A robust workflow for developing and validating a predictive QSAR model.
Comparative Analysis of QSAR Models for Quinoline Derivatives
The choice of molecular descriptors and statistical methods can significantly impact a QSAR model's performance and interpretability. Below, we compare a published model for 6-bromo-3-methylquinoline analogues against another model for a different quinoline scaffold to highlight these differences.
Case Study: 6-Bromo-3-methylquinoline Analogues as Prostaglandin F2α (PGF2α) Inhibitors
A study on 77 analogues of 6-bromo-3-methylquinoline identified potent inhibitors of PGF2α, an enzyme implicated in preterm labor.[7][8][9] The resulting QSAR model provides an excellent foundation for our analysis.
Alternative Study: Quinolinone-based Thiosemicarbazones for Antituberculosis Activity
For comparison, a QSAR study on quinolinone-based thiosemicarbazones was conducted to identify novel antituberculosis agents.[10] This allows us to see how the QSAR approach is tailored to a different therapeutic target and a slightly different quinoline core structure.
Table 1: Comparative QSAR Model Performance
| QSAR Model | Target Enzyme / Activity | Scaffold | No. of Compounds | Key Statistical Parameters | Key Molecular Descriptors |
| Model 1: 6-Bromo-3-methylquinoline | Prostaglandin F2α (PGF2α) Inhibition[7][9] | 6-Bromo-3-methylquinoline | 77 | R² = 0.8943, Q²_LOO = 0.8836 | FNSA-2: Fractional negative surface areaWV.mass: Molecular weight |
| Alternative Model: Quinolinone Thiosemicarbazones | Antituberculosis Activity[10] | Quinolinone-Thiosemicarbazone | 25 | R² = 0.83 | van der Waals volume: Steric bulkElectron density, Electronegativity: Electronic properties |
Analysis of the Comparison:
-
Statistical Rigor: Both models demonstrate good statistical validity, with high R² (goodness-of-fit) and, for Model 1, a high Q²_LOO (robustness and internal predictivity).[7][9][10] A small difference between R² and Q² suggests the model is not overfitted.
-
Descriptor Causality: The descriptors identified are mechanistically informative. For the PGF2α inhibitors (Model 1), the importance of WV.mass and FNSA-2 suggests that both the size/bulk of the molecule and its ability to participate in electrostatic interactions (indicated by negative surface area) are critical for binding to the enzyme's active site.[7][8] For the antituberculosis model, the descriptors point towards the importance of steric fit (van der Waals volume) and electronic character in disrupting the mycobacterial target.[10] The presence of electron-withdrawing groups like bromine was found to increase activity in this class.[10]
Decoding the Structure-Activity Relationship (SAR)
The true power of a QSAR model lies in its ability to guide chemical intuition. Based on the descriptors from the PGF2α inhibitor model, we can visualize the key relationships driving biological activity.
Caption: Key SAR insights for PGF2α inhibition by 6-bromo-3-methylquinoline analogues.
This SAR analysis suggests that medicinal chemists should focus on substitutions that simultaneously increase the overall molecular weight while enhancing the electronegative character of the molecule's surface, likely to improve interactions with positively charged residues in the enzyme's binding pocket.
Experimental Protocols for a Self-Validating Study
Reproducibility is the cornerstone of scientific integrity. Here, we provide a detailed, step-by-step methodology for a comprehensive QSAR study.
Protocol 1: QSAR Model Development and Validation
-
Data Set Curation: a. Compile a dataset of 6-bromo-3-methylquinoline analogues with experimentally determined inhibitory activity (IC50 values) against the target enzyme. b. Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear distribution of data. c. Draw and verify the 2D/3D structure of each molecule using chemical drawing software. d. Randomly partition the dataset into a training set (approx. 80% of compounds) for model development and an external test set (approx. 20%) for final validation.[5]
-
Molecular Descriptor Calculation: a. For each molecule in the dataset, perform energy minimization using a suitable force field. b. Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) using software like DRAGON or PaDEL-Descriptor. The goal is to capture as many facets of the molecular structure as possible.
-
Feature Selection and Model Generation: a. Employ a feature selection algorithm, such as a Genetic Algorithm (GA), coupled with Multiple Linear Regression (MLR), to identify the subset of descriptors that best correlates with biological activity.[7][8] b. Causality Check: The GA-MLR approach is chosen for its ability to explore a vast search space of descriptor combinations, reducing the risk of spurious correlations and yielding a model that is both statistically sound and mechanistically interpretable. c. Generate the final QSAR equation relating the selected descriptors to the pIC50 values.
-
Internal Validation (Assessing Robustness): a. Perform Leave-One-Out Cross-Validation (LOO-CV) on the training set. In this process, a model is built on all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound. b. Calculate the cross-validated correlation coefficient (Q²_LOO). A high Q² value (>0.6) indicates that the model is robust and not overly reliant on any single compound.[6]
-
External Validation (Assessing Predictive Power): a. Use the finalized QSAR model (developed using only the training set) to predict the pIC50 values of the compounds in the external test set. b. Calculate the predictive correlation coefficient (R²_pred) between the predicted and experimental activities for the test set. A high R²_pred value confirms the model's ability to generalize to new chemical matter.
Conclusion and Future Directions
The QSAR analysis of 6-bromo-3-methylquinoline analogues provides a powerful, data-driven framework for accelerating the discovery of novel enzyme inhibitors. The comparative analysis demonstrates that while the quinoline scaffold is versatile, the specific molecular properties governing activity are highly dependent on the therapeutic target. The PGF2α inhibitor model highlights the importance of molecular mass and negative surface charge for this particular target.[7][8]
Future work should focus on synthesizing the novel analogues designed based on these QSAR models and validating their activity through in vitro and in vivo studies.[9] Furthermore, integrating QSAR with other computational methods like molecular docking and molecular dynamics simulations can provide a more dynamic and atomistic understanding of the ligand-enzyme interactions, further refining the drug design process.[9][11]
References
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics.
-
Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Indian Chemical Society. Available at: [Link]
-
Sahu, V. K., & Singh, R. K. (2016). Validation of QSAR Models. Basicmedical Key. Available at: [Link]
-
Khan, S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. Available at: [Link]
-
Ismail, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]
-
Wikipedia. (2023). Quantitative structure–activity relationship. Wikipedia. Available at: [Link]
-
Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. Journal of Chemometrics. Available at: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]
-
R Discovery. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. R Discovery. Available at: [Link]
-
Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Das, P., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C. Available at: [Link]
-
Singh, P., & Singh, J. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). The structures and binding mode analysis of quinoline derivatives. ResearchGate. Available at: [Link]
-
Reyes-Joya, M., & Gonzalez-Diaz, H. (2017). Computational Methods Applied to Rational Drug Design. IntechOpen. Available at: [Link]
-
Sadeghian, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]
-
Torres-Gómez, H., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. neovarsity.org [neovarsity.org]
- 5. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
validation of a synthetic route for gram-scale production of 6-Bromo-4-Methylquinoline-3-carboxylic acid
A Comparative Guide to the Gram-Scale Synthesis of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
This guide provides an in-depth validation of a synthetic route for the gram-scale production of this compound, a key intermediate in pharmaceutical research and development. We will objectively compare a proposed, validated method—the Friedländer Synthesis—with a common alternative, the Gould-Jacobs reaction pathway. The analysis is grounded in mechanistic principles, scalability, and experimental data to assist researchers in making informed decisions for their synthetic campaigns.
Introduction: The Importance of the Quinoline Scaffold
Quinolines and their derivatives are cornerstone heterocyclic compounds in medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound makes it a valuable building block for accessing novel chemical space in drug discovery programs. Achieving a reliable, scalable, and cost-effective synthesis is therefore a critical objective.
Comparative Analysis of Synthetic Strategies
Two primary strategies were evaluated for the synthesis of the target molecule. The selection of the optimal route hinges on factors such as atom economy, step efficiency, availability of starting materials, and robustness for scale-up.
-
Proposed & Validated Route: The Friedländer Synthesis. This approach offers a convergent and efficient pathway by constructing the quinoline core in a single cyclocondensation step from two key fragments.[1][3][4]
-
Alternative Route Considered: The Gould-Jacobs Reaction Pathway. A classic and widely used method for quinoline synthesis, this route typically involves multiple steps of condensation, high-temperature cyclization, and subsequent chemical modification to achieve the target structure.[5][6][7]
Our analysis demonstrates the superiority of the Friedländer synthesis for this specific target molecule, primarily due to its higher efficiency and more direct pathway.
Part 1: The Validated Friedländer Synthesis Route
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[1][3] For our target, the logical disconnection points to 2-amino-5-bromoacetophenone and a derivative of malonic acid.
Mechanistic Rationale
The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[8][9] The choice of a base catalyst, such as potassium hydroxide or sodium ethoxide, is crucial as it facilitates the deprotonation of the α-methylene compound (diethyl malonate), initiating the nucleophilic attack on the ketone carbonyl of 2-amino-5-bromoacetophenone. The subsequent intramolecular condensation between the aniline nitrogen and the ester carbonyl, followed by dehydration, yields the fully aromatic quinoline ring system directly.
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Comparative Docking of Quinoline-3-Carboxylic Acid Derivatives in Kinase Active Sites
This guide provides an in-depth, objective comparison of the binding of quinoline-3-carboxylic acid derivatives within the active sites of various protein kinases. Eschewing a rigid template, this document is structured to deliver a narrative of scientific discovery, grounded in the principles of computational chemistry and medicinal chemistry. We will explore not just the "how" but the critical "why" behind the experimental choices, ensuring that the described protocols are self-validating and rooted in established scientific literature.
Introduction: The Convergence of a Privileged Scaffold and a Prime Target
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] Within the vast chemical space of potential inhibitors, the quinoline scaffold has emerged as a "privileged structure," forming the core of several FDA-approved kinase inhibitors.[3]
This guide focuses specifically on quinoline-3-carboxylic acid derivatives . The carboxylic acid group at the C-3 position is a key pharmacophoric feature, often crucial for establishing critical interactions within the enzyme's binding pocket that contribute to inhibitory activity.[4] The challenge, however, lies in achieving selectivity. Given the high structural conservation of the ATP-binding site across the human kinome, an inhibitor designed for one kinase can inadvertently bind to others, leading to off-target effects and toxicity.[2]
Herein lies the power of in silico comparative docking studies. These computational techniques allow us to rapidly and cost-effectively predict the binding affinities and interaction patterns of a library of compounds against a panel of kinases.[5][6] This comparative approach is indispensable for prioritizing compounds with the highest potential for both potency and, crucially, selectivity, guiding more resource-intensive synthetic and biological validation efforts.
The Scientific Rationale: Causality in Computational Experiment Design
A robust computational study is built on a foundation of carefully considered choices. Simply running software is insufficient; understanding the causality behind each decision is what separates a routine calculation from a scientifically insightful experiment.
-
Why Comparative Docking? The primary goal is to predict selectivity. By docking the same set of ligands against multiple kinase targets (e.g., kinases from different families or those known for off-target liabilities), we can generate a computational selectivity profile. A compound that shows a significantly better docking score and a more stable binding pose in the target kinase compared to others is a more promising candidate for development.
-
The Critical Choice of Protein Structure: Kinases are dynamic entities and can exist in multiple conformations. The two most relevant for ATP-competitive inhibitors are the "DFG-in" (active) and "DFG-out" (inactive) states.[7] The choice of which conformation to use for docking depends on the type of inhibitor being studied. Most quinoline-based inhibitors are Type I, targeting the active DFG-in state. Using the correct, high-resolution crystal structure is paramount for the accuracy of the docking simulation.
-
Trust but Verify the Tools: Docking programs like AutoDock, GOLD, and Schrödinger's Glide use different search algorithms and scoring functions to predict binding.[8][9][10] A scoring function is an empirical or knowledge-based mathematical method used to approximate the binding free energy. It is crucial to validate the chosen docking protocol for a given kinase system. This is typically achieved by "re-docking"—taking a co-crystallized ligand, removing it from the active site, and then docking it back. A successful protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[7] This validation step builds confidence that the protocol can accurately predict the binding of novel derivatives.
A Validated Workflow for Comparative Kinase Docking
The following protocol outlines a self-validating system for conducting a comparative docking study. Each step includes checks and balances to ensure the integrity of the results.
Step-by-Step Methodology
-
Protein Preparation (The Target):
-
Selection & Retrieval: Download high-resolution crystal structures of the target kinases (e.g., CK2, ATM, EGFR) from the Protein Data Bank (PDB). Prioritize structures with a co-crystallized ligand similar to the quinoline scaffold if available.
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and the original ligand.
-
Protonation & Repair: Add polar hydrogen atoms and assign correct protonation states for amino acid residues (especially Histidine) at a physiological pH. Correct any missing atoms or residues using tools like the Protein Preparation Wizard in Maestro or PDB2PQR.
-
Active Site Definition: Define the binding site. This is typically done by creating a bounding box or grid centered on the position of the original co-crystallized ligand.
-
-
Ligand Preparation (The Candidates):
-
Structure Generation: Build the 3D structures of the quinoline-3-carboxylic acid derivatives using a molecular editor.
-
Ionization State: Determine the likely protonation state of the carboxylic acid and any basic amines at physiological pH. The carboxylate is typically deprotonated.
-
Energy Minimization: Subject each ligand to energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy, stable 3D conformation.
-
-
Docking Simulation & Scoring:
-
Protocol Validation (Self-Validation Step): Before screening your derivatives, take the original ligand from the crystal structure and dock it into the prepared protein. Calculate the RMSD between the docked pose and the crystal pose. An RMSD < 2.0 Å validates the docking protocol's ability to find the correct binding mode.
-
Execution: Systematically dock each prepared ligand from your library into the active site of each prepared kinase target. Use a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[8]
-
Scoring: The docking software will output a score (e.g., binding energy in kcal/mol) for the best-predicted binding poses of each ligand. A more negative score generally indicates a more favorable predicted interaction.
-
-
Post-Docking Analysis (Interpretation):
-
Pose Analysis: Visually inspect the top-scoring poses for each ligand-kinase complex. The binding mode should be chemically sensible.
-
Interaction Mapping: Identify and analyze the key molecular interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand and the kinase "hinge" region backbone, a critical interaction for many ATP-competitive inhibitors.[8]
-
Hydrophobic Interactions: Map contacts with hydrophobic residues in the active site.
-
Ionic/Electrostatic Interactions: The carboxylate group is a prime candidate for forming salt bridges with positively charged residues like Lysine or Arginine.
-
-
Comparative Ranking: Rank the derivatives based on their docking scores and the quality of their interactions for each kinase. Create a selectivity profile by comparing the scores of a single compound across the different kinase targets.
-
Visualizing the Workflow
Caption: Generalized interaction map of a quinoline-3-carboxylic acid in a kinase ATP-binding site.
Beyond Docking: Ensuring Trustworthiness and Advancing the Science
While powerful, molecular docking is a simplified model. The protein is often treated as rigid, and scoring functions are approximations. [8]To build greater confidence in our findings and advance a project toward the clinic, we must integrate additional layers of validation.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run on the most promising ligand-kinase complexes. [6]These simulations model the movement of every atom over time, allowing us to assess the stability of the predicted binding pose and key interactions in a dynamic, solvated environment. A ligand that remains stably bound throughout a simulation is a much more credible candidate. [11]* Structure-Activity Relationship (SAR) Correlation: The predictions from docking should align with experimental SAR. [12]For example, if docking predicts that a specific substituent is crucial for binding, synthesizing and testing an analog without that substituent should result in a loss of activity. This feedback loop between computational prediction and experimental reality is the cornerstone of modern drug design.
-
Experimental Validation: Ultimately, in silico predictions must be confirmed experimentally. Promising compounds identified through comparative docking should be synthesized and evaluated in biochemical kinase assays to determine their IC₅₀ values, followed by cell-based assays to assess their effect in a biological context. [13][14]
Conclusion
Comparative molecular docking is an invaluable tool in the modern drug discovery pipeline for kinase inhibitors. It provides a rational, structure-based framework for comparing and prioritizing novel compounds like quinoline-3-carboxylic acid derivatives based on their predicted potency and selectivity. By employing a validated, methodologically sound workflow, researchers can efficiently navigate vast chemical space, generate strong hypotheses, and focus resources on candidates with the highest probability of success. The true power of this approach is realized not in isolation, but when it is tightly integrated with molecular dynamics, medicinal chemistry, and biological testing to drive the iterative cycle of drug design, optimization, and validation.
References
- Development of Kinase-Centric Drugs: A Comput
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). MDPI.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). BOC Sciences.
- The Use of Computational Methods in the Discovery and Design of Kinase Inhibitors. (2002). Current Pharmaceutical Design.
- Modified AutoDock for accurate docking of protein kinase inhibitors. (n.d.).
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Stork.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016).
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
- Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022).
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). PDF.
- Structure-activity relationship of quinoline carboxylic acids. (2025). BenchChem.
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2025).
- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (2025). BenchChem.
- Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Deriv
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Development of Kinase-Centric Drugs: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of 6-Bromo-4-Methylquinoline-3-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built on the foundational principles of chemical safety, waste segregation, and regulatory compliance.
Aggregated GHS information for similar quinoline compounds indicates several potential hazards. For instance, 6-Bromoquinoline-4-carboxylic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, 6-Bromo-4-methylquinoline is also known to be harmful if swallowed, cause skin irritation, and poses a risk of serious eye damage[2]. Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for analogous brominated quinoline structures[1][2]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Common hazard for quinoline derivatives[1][2]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A consistent warning for related compounds[1][3][4][5]. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols should be avoided[1][2]. |
This hazard profile dictates that the compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain[6][7].
The Core Principle: Segregation of Halogenated Organic Waste
The molecular structure of this compound contains a bromine atom. This places it unequivocally in the category of halogenated organic waste [8][9]. This classification is the single most important factor determining its disposal pathway.
Why is segregation so critical? Halogenated and non-halogenated organic wastes are treated differently for final disposal. Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns[9]. In contrast, halogenated wastes require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the corrosive and toxic gases (e.g., hydrogen bromide) produced during combustion[8][10].
Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive and complex incineration process on the entire batch[7][9]. This not only increases disposal costs significantly but also represents an inefficient use of resources.
Step-by-Step Disposal Protocol
This protocol applies to the pure (solid) compound, solutions containing the compound, and any lab materials (e.g., gloves, weigh boats, contaminated silica gel) that have come into contact with it.
Step 1: Container Selection
-
Select a dedicated hazardous waste container specifically for "Halogenated Organic Waste."
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass for liquids; a labeled, sealed bag or drum for solids).
-
Ensure the container has a secure, leak-proof screw-top cap or lid[6][7].
Step 2: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the designated container. For contaminated lab materials like gloves or filter paper, place them in a sealed, clearly labeled bag and then into the solid waste container.
-
Liquid Waste (Solutions): Pour waste solutions directly into the designated "Halogenated Organic Liquid Waste" container using a funnel. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Compatibility Check: Never mix this waste stream with incompatible materials such as strong acids, bases, or oxidizers[8].
Step 3: Labeling
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must clearly state "Hazardous Waste" [7].
-
List all chemical constituents by their full name, including solvents. For example: "Waste this compound in Dichloromethane."
-
Provide an approximate percentage or concentration of each component.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
Step 4: Temporary Storage (Satellite Accumulation)
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must be kept closed at all times except when adding waste[7].
-
The SAA should be located at or near the point of generation.
-
Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Final Disposal
-
Once the container is full, or if work on the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The final disposal method will be high-temperature incineration at a permitted facility[8][9][11].
Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or aerosols[12].
Required PPE:
-
Eye/Face Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards[10].
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact[13].
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a full-face respirator with appropriate cartridges is necessary[10].
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or generates significant dust/vapors.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover the spill[12][13]. Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and workflow for the disposal of waste containing this compound.
Caption: Waste Disposal Decision Workflow for Laboratory Chemicals.
References
- Echemi. (n.d.). 6-BROMO-3-METHYLQUINAZOLIN-4(3H)-ONE Safety Data Sheets.
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 6-Bromoquinoline - SAFETY DATA SHEET.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- European Chemicals Agency (ECHA). (2023, July 8). Substance Information.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- Ossila. (2023, December 9). 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET.
- Echemi. (n.d.). 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- PubChemLite. (n.d.). This compound (C11H8BrNO2).
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- ChemicalBook. (2025, December 20). 4-methylquinoline - Safety Data Sheet.
- Luongo, G., Östman, C., & Anal, B. (2014). Quinolines in clothing textiles--a source of human exposure and wastewater pollution? Analytical and Bioanalytical Chemistry, 406(19), 4647-56.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- AA Blocks. (n.d.). 6-bromo-3-ethylquinoline-4-carboxylic acid.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- ACS Publications. (2026, January 16).
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. echemi.com [echemi.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-4-Methylquinoline-3-carboxylic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 6-Bromo-4-Methylquinoline-3-carboxylic acid, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your groundbreaking work.
Core Principles of Chemical Handling
Before delving into specific PPE recommendations, it is crucial to establish a foundational understanding of safe laboratory practices. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense and should always be utilized when handling powdered or volatile chemicals.[1][4] Administrative controls, including well-defined Standard Operating Procedures (SOPs) and thorough training, are equally vital. PPE should be considered the final barrier between the researcher and the chemical hazard.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | N95 or higher-rated respirator (if not in a fume hood) |
| Dissolving in Solvents | Safety goggles and face shield | Chemical-resistant gloves (appropriate for the solvent) | Chemical-resistant laboratory coat or apron | Not generally required if performed in a fume hood |
| Running Reactions and Work-up | Safety goggles and face shield | Chemical-resistant gloves (appropriate for all chemicals present) | Chemical-resistant laboratory coat | Not generally required if performed in a fume hood |
| Cleaning and Decontamination | Safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant laboratory coat or apron | Not generally required if performed in a fume hood |
A Deeper Dive into PPE Selection and Use
Eye and Face Protection:
Given that related quinoline compounds can cause serious eye irritation, robust eye protection is non-negotiable.[1][3][5]
-
Safety Goggles: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[2][6]
-
Face Shield: When there is a significant risk of splashes, such as during solvent transfer or reaction work-up, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[3]
Hand Protection:
The skin is a primary route of exposure for many chemicals.[7] Quinoline derivatives are known to be harmful in contact with skin.[1][3]
-
Glove Selection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves generally provide adequate protection against many organic compounds. However, it is crucial to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or perforation before use.[2][3]
-
Proper Technique: Double-gloving can provide an additional layer of protection, especially during prolonged handling.[7] Always remove gloves using the proper technique to avoid contaminating your skin.[3]
Body Protection:
Protecting your body from potential spills and contamination is a critical aspect of laboratory safety.
-
Laboratory Coat: A flame-resistant and chemical-resistant laboratory coat with full-length sleeves is the minimum requirement.[2][6]
-
Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in a laboratory setting to ensure no skin is exposed.[2][8]
Respiratory Protection:
Inhalation of fine chemical dust can lead to respiratory irritation.[4][5]
-
Fume Hood: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood.[4][8]
-
Respirator: In the absence of adequate engineering controls, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[7] If there is a risk of vapor inhalation from solvents, a respirator with appropriate chemical cartridges may be necessary.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear protocols for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.
-
Handling the Compound: Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation. If dissolving in a solvent, add the solvent slowly to the solid.
-
During the Reaction: Keep the reaction vessel closed and within the fume hood. Monitor the reaction for any unexpected changes.
-
Work-up and Purification: Perform all extraction, filtration, and purification steps within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Always wash hands thoroughly after removing gloves.[1][3]
Waste Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper and contaminated gloves, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[6][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
The responsible handling of this compound is not merely a matter of compliance but a cornerstone of a successful and safe research environment. By understanding the potential hazards and diligently applying the principles of PPE selection, operational planning, and emergency preparedness outlined in this guide, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues. Always remember that a culture of safety is a shared responsibility, and continuous vigilance is the key to preventing laboratory accidents.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]
-
Colorado College. (2016). Organic Chemistry Laboratory Regulations. Retrieved from [Link]
-
Westfield State College. (n.d.). Organic Chemistry Laboratory Safety. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. csub.edu [csub.edu]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
